4-(Tributylstannyl)-1-tritylimidazole
Description
Properties
IUPAC Name |
tributyl-(1-tritylimidazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N2.3C4H9.Sn/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;3*1-3-4-2;/h1-15,17-18H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZVQAZCALOGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473935 | |
| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208934-35-4 | |
| Record name | 4-(Tributylstannyl)-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Tributylstannyl)-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 4-(tributylstannyl)-1-tritylimidazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to present a thorough and practical resource for researchers in organic synthesis and medicinal chemistry.
Core Chemical Properties
This compound is an organotin compound featuring a tributylstannyl group attached to the C4 position of an N1-trityl protected imidazole ring. The trityl group serves as a bulky, acid-labile protecting group for the imidazole nitrogen, while the tributylstannyl moiety is a key functional group for palladium-catalyzed cross-coupling reactions.
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₄N₂Sn | ChemBK[1], ChemicalBook[2] |
| Molar Mass | 599.44 g/mol | ChemBK[1], ChemicalBook[2] |
| CAS Number | 208934-35-4 | ChemBK[1], ChemicalBook[2] |
| Appearance | Not specified (likely a solid) | Inferred |
| Boiling Point (Predicted) | 611.6 ± 47.0 °C | ChemBK[1] |
| pKa (Predicted) | 6.32 ± 0.70 | ChemBK[1] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | ChemBK[1] |
Proposed Synthesis
Step 1: Synthesis of 1-Tritylimidazole
The first step involves the protection of the imidazole nitrogen with a trityl group. This is a standard procedure in organic synthesis.[3][4]
Experimental Protocol:
-
To a solution of imidazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of trityl chloride (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-tritylimidazole.
Step 2: Proposed Synthesis of this compound from 4-Iodo-1-tritylimidazole
The second step involves the introduction of the tributylstannyl group at the C4 position of the imidazole ring. A common method to achieve this is through a palladium-catalyzed reaction of an iodo-substituted precursor with hexabutylditin. The precursor, 4-iodo-1-tritylimidazole, is a known compound.[5][6][7]
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodo-1-tritylimidazole (1.0 eq) in anhydrous toluene.
-
Add hexabutylditin ((Bu₃Sn)₂) (1.2 eq) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield this compound.
References
- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis routes of 1-Tritylimidazole [benchchem.com]
- 5. 4-Iodo-1-tritylimidazole | C22H17IN2 | CID 618252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-Iodo-1-trityl-1H-imidazole [myskinrecipes.com]
4-(Tributylstannyl)-1-tritylimidazole CAS number 208934-35-4
An In-depth Technical Guide to 4-(Tributylstannyl)-1-tritylimidazole
This technical guide provides a comprehensive overview of this compound (CAS Number: 208934-35-4), a key reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a proposed synthesis protocol, and its primary application in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
The following table summarizes the known quantitative data for this compound. It is important to note that some of this data is predicted and has not been experimentally verified in publicly available literature.
| Property | Value | Source |
| CAS Number | 208934-35-4 | [1] |
| Molecular Formula | C₃₄H₄₄N₂Sn | [1] |
| Molecular Weight | 599.44 g/mol | [1] |
| Appearance | Solid | |
| Predicted Boiling Point | 611.6 ± 47.0 °C | [1] |
| Predicted pKa | 6.32 ± 0.70 | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Safety Information:
Organotin compounds are known for their toxicity and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Proposed Synthesis of this compound
Step 1: Synthesis of 1-Tritylimidazole
This step involves the reaction of imidazole with trityl chloride in the presence of a base.
Experimental Protocol:
-
To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the resulting suspension at room temperature for 1 hour.
-
Add a solution of trityl chloride (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-tritylimidazole.
Step 2: Synthesis of this compound
This step involves the regioselective lithiation of 1-tritylimidazole at the C4 position, followed by quenching with tributyltin chloride. The bulky trityl group is expected to direct the deprotonation to the C4 or C5 position, with subsequent stannylation.
Experimental Protocol:
-
Dissolve 1-tritylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Application in Stille Cross-Coupling Reactions
This compound is primarily utilized as an organotin reagent in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the imidazole ring and an organic electrophile (e.g., aryl, vinyl, or acyl halides/triflates). The Stille reaction is valued for its tolerance of a wide range of functional groups.[2]
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Representative Experimental Protocol for Stille Coupling
The following is a general protocol for a Stille cross-coupling reaction using this compound. The optimal conditions (catalyst, ligand, solvent, temperature) may vary depending on the specific substrates used.
-
To a reaction vessel, add the aryl halide or triflate (1.0 eq), this compound (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent (e.g., anhydrous toluene or dioxane) under an inert atmosphere.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Conclusion
This compound is a valuable synthetic intermediate, particularly for the introduction of a protected imidazole moiety onto various molecular scaffolds via the Stille cross-coupling reaction. While detailed experimental data for this specific compound is limited in public-domain literature, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this and related organotin compounds. Due to the toxicity of organotin reagents, all handling and disposal should be conducted with appropriate safety precautions.
References
Technical Guide: 4-(Tributylstannyl)-1-tritylimidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(tributylstannyl)-1-tritylimidazole, a key reagent in modern organic synthesis, particularly relevant to the field of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and application in carbon-carbon bond formation, offering structured data, experimental methodologies, and visual workflows to support researchers in its effective utilization.
Core Compound Data
This compound is an organotin compound featuring a trityl-protected imidazole ring, making it a valuable building block for the synthesis of complex heterocyclic molecules. The tributylstannyl group at the 4-position of the imidazole ring allows for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₄N₂Sn | [1] |
| Molecular Weight | 599.44 g/mol | [1] |
| CAS Number | 208934-35-4 | [1] |
| Predicted Boiling Point | 611.6 ± 47.0 °C | [1] |
| Predicted pKa | 6.32 ± 0.70 | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step sequence starting from imidazole. The first step involves the protection of the imidazole nitrogen with a trityl group, followed by stannylation at the 4-position.
Step 1: Synthesis of 1-Tritylimidazole (Precursor)
A detailed experimental protocol for the synthesis of the precursor, 1-tritylimidazole, is as follows:
Materials:
-
Imidazole (10.0 g, 146.9 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 6.5 g, 161.6 mmol, pre-washed with hexane)
-
Triphenylmethylchloride (Trityl chloride, 41.0 g, 146.9 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 200 ml)
-
Dichloromethane
-
Brine
-
Sodium sulfate
-
Ice
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF (200 ml), add imidazole (10.0 g, 146.9 mmol).
-
To this mixture, add triphenylmethylchloride (41.0 g, 146.9 mmol).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the reaction mixture onto ice. A solid precipitate will form.
-
Filter the solid and partition it between water and dichloromethane.
-
Separate the organic phase, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic phase in vacuo to yield 1-tritylimidazole (37.8 g, 83% yield).[1]
Step 2: Synthesis of this compound (General Protocol)
Materials:
-
1-Tritylimidazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 1-tritylimidazole in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution. The reaction is typically stirred at this temperature for a period to ensure complete deprotonation.
-
Add tributyltin chloride to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application in Stille Cross-Coupling Reactions
This compound is a key reagent in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules due to its tolerance of a wide range of functional groups.
General Protocol for Stille Coupling
This protocol describes a representative Stille coupling reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound and the aryl halide in the chosen anhydrous solvent.
-
Add the palladium catalyst (and CuI, if used).
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the 4-arylimidazole derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic workflows involving this compound.
Caption: Synthesis of the precursor, 1-Tritylimidazole.
Caption: General workflow for the synthesis and application of this compound.
References
An In-depth Technical Guide to the Stability and Storage of 4-(Tributylstannyl)-1-tritylimidazole
For researchers, scientists, and drug development professionals, the handling and storage of reagents are critical to ensuring experimental reproducibility and the integrity of results. This guide provides a detailed overview of the stability and recommended storage conditions for 4-(Tributylstannyl)-1-tritylimidazole, a key organotin reagent.
Core Properties and Hazards
This compound is an organotin compound characterized by the presence of a tributyltin group attached to a trityl-protected imidazole ring. Like many organotin compounds, it is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, it also shares the potential hazards associated with this class of compounds. Organotin compounds are known for their toxicity, and appropriate handling procedures are essential to minimize risk.[1][2]
General Hazards of Organotin Compounds:
-
Toxicity: Can be toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Irritation: May cause skin and eye irritation.[3]
-
Environmental Hazard: Can be harmful to aquatic life.
Stability Profile
While specific quantitative stability data for this compound is not extensively documented in publicly available literature, its stability can be inferred from its structural components and the general behavior of organotin compounds. The primary factors influencing its stability are exposure to air, moisture, light, and elevated temperatures.
Factors Affecting Stability:
-
Moisture: Organotin compounds can be sensitive to moisture. The tin-carbon bond may be susceptible to hydrolysis under certain conditions.
-
Air (Oxygen): While many organotin compounds are relatively stable in air, prolonged exposure can lead to gradual oxidation.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to store the compound at refrigerated temperatures.[4]
-
Light: Photochemical degradation can be a concern for complex organic molecules.
A logical workflow for assessing and maintaining the stability of this compound is outlined below.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity of this compound and ensuring the safety of laboratory personnel.
Storage Conditions:
Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | To minimize thermal degradation. |
| Atmosphere | Under an inert gas (Nitrogen or Argon)[4] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |
Handling Procedures:
Due to the potential toxicity of organotin compounds, strict adherence to safety protocols is mandatory.
-
Ventilation: All handling should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Inert Atmosphere Techniques: For transfers and reactions, use of techniques such as a glovebox or Schlenk line is recommended to maintain an inert atmosphere.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[1]
-
Waste Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for hazardous chemical waste.[1]
The following diagram illustrates the recommended workflow for handling and storage.
Experimental Protocols
-
Initial Characterization: Upon receipt, characterize the compound using techniques such as NMR spectroscopy, mass spectrometry, and HPLC to establish a baseline purity profile.
-
Stress Testing (Forced Degradation): Expose samples of the compound to various stress conditions (e.g., elevated temperature, high humidity, UV light, and air) for defined periods.
-
Time-Point Analysis: At regular intervals, analyze the stressed samples using the same analytical methods to monitor for the appearance of degradation products and a decrease in the parent compound's purity.
-
Identification of Degradants: If significant degradation is observed, attempt to isolate and identify the major degradation products to understand the degradation pathway.
Conclusion
The stability and proper storage of this compound are crucial for its effective use in research and development. By adhering to the recommended storage conditions of 2-8°C under an inert atmosphere and following stringent handling protocols, researchers can ensure the reagent's integrity and maintain a safe laboratory environment. While quantitative stability data is limited, a proactive approach to storage and handling, based on the known properties of organotin compounds, will mitigate the risks of degradation and ensure reliable experimental outcomes.
References
In-depth Technical Guide: Spectral Analysis of 4-(Tributylstannyl)-1-tritylimidazole and Related Precursors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) data and spectral analysis of 4-(tributylstannyl)-1-tritylimidazole. Following a comprehensive search of available scientific literature and chemical databases, it must be noted that specific, experimentally determined ¹H and ¹³C NMR data for this compound is not publicly available at this time.
This guide, therefore, provides a detailed overview of the synthesis and spectral data for its immediate precursor, 1-tritylimidazole , as a foundational reference. Additionally, information on the related compound N-Methyl-4-(tributylstannyl)imidazole is included to offer insights into the spectral characteristics of a similar tributylstannyl-imidazole structure.
Synthesis and Spectral Data of 1-Tritylimidazole
The synthesis of 1-tritylimidazole is a crucial first step in the preparation of this compound. A common and effective method involves the reaction of imidazole with trityl chloride.
Experimental Protocol: Synthesis of 1-Tritylimidazole
A general procedure for the synthesis of 1-tritylimidazole is as follows:
-
To a solution of imidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.
-
The resulting mixture is stirred at room temperature for a designated period to ensure complete deprotonation of the imidazole.
-
Trityl chloride (1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for approximately 18 hours.
-
Upon completion, the reaction is quenched by pouring it onto ice.
-
The resulting precipitate is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 1-tritylimidazole as a crystalline solid.
NMR Data for 1-Tritylimidazole
The following table summarizes the reported ¹H NMR spectral data for 1-tritylimidazole.
| Proton | Chemical Shift (δ) ppm | Solvent |
| Imidazole & Trityl Protons | 7.42-7.03 (m) | CDCl₃ |
Note: The complex multiplet in the aromatic region arises from the overlapping signals of the imidazole ring protons and the protons of the three phenyl rings of the trityl group.
General Considerations for the NMR Analysis of this compound
While specific data is unavailable, a predicted NMR spectrum for this compound would exhibit characteristic signals for the tributylstannyl, trityl, and imidazole moieties.
-
¹H NMR:
-
Tributylstannyl group: A series of multiplets in the upfield region (approximately 0.8-1.6 ppm) corresponding to the methyl and methylene protons of the butyl chains.
-
Imidazole ring: Two singlets or doublets in the aromatic region, with chemical shifts influenced by the electronic effects of the trityl and tributylstannyl substituents.
-
Trityl group: A complex multiplet in the aromatic region (typically 7.0-7.5 ppm) for the fifteen protons of the phenyl rings.
-
-
¹³C NMR:
-
Tributylstannyl group: Four distinct signals in the aliphatic region for the four different carbon atoms of the butyl chains.
-
Imidazole ring: Three signals for the imidazole ring carbons, with the carbon bearing the tin atom (C4) expected to show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
-
Trityl group: Signals for the aromatic carbons of the phenyl rings and the quaternary carbon of the trityl group.
-
Spectral Data of a Related Compound: N-Methyl-4-(tributylstannyl)imidazole
For comparative purposes, the publicly available information for N-Methyl-4-(tributylstannyl)imidazole can be instructive. This compound shares the tributylstannyl-imidazole core.
| Property | Value |
| Molecular Formula | C₁₆H₃₂N₂Sn |
| Assay | 95% |
| Form | Liquid |
| Refractive Index (n20/D) | 1.509 |
| Density (g/mL at 25 °C) | 1.128 |
Visualizing the Synthesis of 1-Tritylimidazole
The following diagram illustrates the synthetic pathway to 1-tritylimidazole.
Caption: Synthetic scheme for the preparation of 1-tritylimidazole.
The Trityl Group as a Robust Protecting Agent for Imidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, most notably the amino acid histidine. Its unique electronic and proton-donating/accepting properties are often crucial for molecular interactions and catalytic functions. However, the nucleophilic nature of the imidazole nitrogen can interfere with desired chemical transformations during multi-step organic synthesis. The strategic use of protecting groups is therefore paramount. Among the arsenal of protecting groups available to the synthetic chemist, the trityl (triphenylmethyl, Trt) group stands out as a versatile and widely employed shield for the imidazole moiety. This technical guide provides an in-depth exploration of the core attributes of the trityl group in the context of imidazole protection, complete with experimental protocols and comparative data to inform synthetic strategy.
Core Features of the N-Trityl Protecting Group
The utility of the trityl group for imidazole protection stems from a combination of its distinct chemical and physical properties, which allow for its strategic application and removal in complex synthetic routes.[1]
-
Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly sensitive to acidic conditions.[2] This susceptibility allows for facile deprotection using reagents such as trifluoroacetic acid (TFA) or aqueous acetic acid, typically in a solvent like dichloromethane (DCM).[2] The ease of cleavage is driven by the formation of the highly stable trityl cation, a resonance-stabilized carbocation.[1][3]
-
Stability in Basic and Neutral Conditions: A key advantage of the trityl group is its robustness under basic and neutral conditions.[4] This chemical stability makes it orthogonal to many other protecting groups used in organic synthesis, enabling chemists to perform a variety of reactions on other parts of the molecule without disturbing the protected imidazole.[4]
-
Steric Hindrance: The three bulky phenyl rings of the trityl group create significant steric hindrance around the protected nitrogen atom.[1] This steric bulk can influence the reactivity of the imidazole ring and adjacent functional groups, a factor that can be strategically exploited in synthesis.[1]
-
Introduction and Removal: The trityl group is typically introduced by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5] As mentioned, its removal is readily accomplished with mild acid treatment.[5]
Quantitative Data Summary
The rate of acid-catalyzed cleavage of the trityl group can be modulated by the presence of electron-donating or electron-withdrawing substituents on the phenyl rings. This tunability allows for the selection of a trityl derivative with the desired level of acid lability for a specific synthetic sequence. While extensive kinetic data for the deprotection of N-trityl imidazoles specifically is not always readily available, the relative rates of cleavage for various trityl derivatives are well-documented, particularly in the fields of oligonucleotide and peptide synthesis.
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |
| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[1] |
| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1] |
| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1] |
Note: The relative rates are approximate and can vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocols
The following sections provide detailed methodologies for the protection of an imidazole nitrogen with the trityl group and its subsequent removal.
This protocol outlines a general procedure for the N-tritylation of an imidazole-containing compound.
Materials:
-
Imidazole-containing substrate (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)[1]
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)[1]
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the imidazole-containing substrate in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add triethylamine or DIPEA to the solution and stir.[1]
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]
This protocol describes the removal of the trityl group under acidic conditions.
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid[1]
-
Dichloromethane (DCM)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.[1]
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1][4]
-
Upon completion, carefully neutralize the acid by the dropwise addition of a saturated sodium bicarbonate solution until gas evolution ceases.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected imidazole compound. The triphenylmethanol byproduct can typically be removed via column chromatography.[4]
Visualizing the Workflow
The following diagrams illustrate the key processes of imidazole protection and deprotection using the trityl group.
Applications in Drug Development and Peptide Synthesis
The trityl protection of imidazoles is a cornerstone in the synthesis of pharmaceuticals and peptides. In drug discovery, the imidazole moiety is a common pharmacophore, and its protection allows for the selective modification of other parts of a lead compound.[2][6] For instance, trityl-protected imidazole intermediates are valuable building blocks in the synthesis of various therapeutic agents.[2]
In the realm of peptide chemistry, the protection of the histidine side chain is crucial to prevent side reactions during peptide bond formation.[7] The trityl group is particularly well-suited for this purpose as it can be selectively removed under conditions that do not cleave other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, when carefully controlled acidic conditions are employed.[7] This orthogonality is a significant advantage in the solid-phase synthesis of complex peptides.[8]
Conclusion
The trityl group offers a reliable and versatile strategy for the protection of the imidazole functional group. Its key attributes, including pronounced acid lability, stability to basic and neutral conditions, and significant steric bulk, make it an invaluable tool for synthetic chemists. The ability to fine-tune its lability through substitution on the phenyl rings further enhances its utility. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement trityl protection of imidazoles in their synthetic endeavors, ultimately facilitating the construction of complex and medicinally relevant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. researchgate.net [researchgate.net]
The Stille Cross-Coupling Reaction: A Core Principles Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Developed by John Kenneth Stille, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[2][3] This technical guide provides an in-depth overview of the core principles of the Stille reaction, including its mechanism, key components, quantitative data, and detailed experimental protocols.
Core Principles and Mechanism
The Stille reaction facilitates the coupling of an organostannane (organotin) reagent with an organic electrophile, typically an organic halide or pseudohalide, in the presence of a palladium catalyst.[1] The general transformation is depicted below:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ [3]
Where:
-
R¹ and R² are the organic moieties to be coupled.
-
X is a halide (commonly I, Br) or a pseudohalide (e.g., triflate, OTf).[1]
-
R³ is typically a butyl or methyl group attached to the tin atom.
A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which simplifies their handling compared to other organometallic reagents.[4] However, it is crucial to note the high toxicity of organotin compounds, necessitating appropriate safety precautions.[4]
The reaction mechanism proceeds through a catalytic cycle involving a palladium complex, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the organic electrophile (R¹-X), leading to the formation of a Pd(II) complex.[5]
-
Transmetalation: In this step, the organostannane reagent transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between R¹ and R² as they are eliminated from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Quantitative Data Presentation
The efficiency of the Stille cross-coupling reaction is influenced by several factors, including the choice of catalyst, ligands, solvent, temperature, and the nature of the coupling partners. The following tables summarize quantitative data from various Stille coupling reactions to provide a reference for expected yields and reaction conditions.
Table 1: Stille Coupling of Aryl and Vinyl Halides/Triflates with Organostannanes
| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenyltrimethylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 95 |
| 1-Iodonaphthalene | Vinyltributylstannane | PdCl₂(PPh₃)₂ (1) | - | THF | 65 | 4 | 92 |
| 4-Bromobenzonitrile | 2-Furyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 100 | 24 | 88 |
| Vinyl triflate | (E)-Styryltributylstannane | Pd(PPh₃)₄ (5) | - | THF | 50 | 3 | 85 |
| 2-Iodothiophene | Tributyl(ethynyl)stannane | PdCl₂(AsPh₃)₂ (3) | - | DMF | 80 | 6 | 78 |
Table 2: Stille Coupling of Acyl and Sulfonyl Chlorides with Organostannanes
| Electrophile (R¹-X) | Organostannane (R²-SnR₃) | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Phenyltrimethylstannane | PdCl₂(PPh₃)₂ (1) | - | Toluene | 80 | 2 | 98 |
| Cinnamoyl chloride | Vinyltributylstannane | Pd₂(dba)₃ (1) | - | THF | 60 | 5 | 80 |
| 4-Methoxybenzoyl chloride | Methyltributylstannane | Pd(PPh₃)₄ (2) | - | Acetone | 56 | 16 | 91 |
| Benzenesulfonyl chloride | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1.5) | CuBr·SMe₂ (10) | Toluene | Reflux | 12 | 85 |
| Phenylmethanesulfonyl chloride | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) | CuBr·SMe₂ (10) | THF | Reflux | 12 | 75 |
Experimental Protocols
The following are detailed methodologies for representative Stille cross-coupling reactions. These protocols can be adapted and optimized for specific substrates and desired outcomes.
General Procedure for the Stille Coupling of an Aryl Iodide with a Vinylstannane
This procedure describes the synthesis of 4-tert-Butyl-1-vinylcyclohexene from 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate and trimethylvinyltin.
Materials and Reagents:
-
4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate (1.0 equiv)
-
Trimethylvinyltin (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Lithium chloride (3.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add lithium chloride.
-
Add the vinyl triflate and Pd(PPh₃)₄ to the flask.
-
Add anhydrous, degassed THF via syringe.
-
Add the trimethylvinyltin to the reaction mixture via syringe.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol for the Stille Coupling of an Enol Triflate with an Organostannane
This protocol details the coupling of an enol triflate with an organotin reagent.[5]
Materials and Reagents:
-
Enol triflate (4.60 mmol, 1.0 equiv)
-
Organotin reagent (1.15 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.1 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Lithium chloride (LiCl) (5.3 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add the enol triflate and DMF (35 mL, previously bubbled with N₂ for 45 min).[5]
-
Sequentially add CuI, Pd(dppf)Cl₂·CH₂Cl₂, and LiCl.[5]
-
Add an additional 11 mL of DMF to achieve a 0.1 M solution.[5]
-
Purge the reaction flask with argon for 10 minutes before adding the organotin reagent.[5]
-
Heat the solution to 40 °C and stir.[5]
-
After 2.5 days at 40 °C, transfer the brown solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O, and extract with hexane.[5]
-
Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine.[5]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the crude material by flash chromatography on basic alumina to afford the coupled product (87% yield).[5]
Mandatory Visualizations
Catalytic Cycle of the Stille Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for a Typical Stille Reaction
Caption: A generalized experimental workflow for the Stille reaction.
References
An In-depth Technical Guide to the Toxicity and Handling Precautions for Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Organotin compounds, a class of organometallic chemicals, have seen extensive use in various industrial and agricultural applications, including as PVC stabilizers, pesticides, and antifouling agents.[1][2] However, their significant toxicity has raised substantial environmental and health concerns.[2] The toxicological impact of these compounds is primarily determined by the number and nature of the organic groups attached to the tin atom, with trisubstituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), generally demonstrating the highest toxicity.[1][2] This guide provides a comprehensive technical overview of the toxicity of organotin compounds, detailing their mechanisms of action, summarizing quantitative toxicity data, outlining relevant experimental protocols, and providing essential handling precautions.
Comparative Toxicity of Organotin Compounds
The acute toxicity of organotin compounds varies significantly based on their chemical structure. Triorganotins are generally the most toxic, followed by di- and mono-organotins. The toxicity also decreases as the length of the alkyl chains increases.[3]
| Compound | Chemical Formula | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | 48h LC50 (Daphnia magna, mg/L) | 96h LC50 (Rainbow Trout, mg/L) |
| Triorganotins | |||||
| Tributyltin (TBT) Chloride | (C₄H₉)₃SnCl | 171-234[2] | 127[2] | 0.00095[2][4] | 0.008 - 0.018[2] |
| Triphenyltin (TPT) Hydroxide | (C₆H₅)₃SnOH | 156 - 160[2] | 127 - 500[2] | - | 0.018[2] |
| Trimethyltin Chloride | C₃H₉ClSn | 12.6[3] | - | - | - |
| Diorganotins | |||||
| Dibutyltin (DBT) Dichloride | (C₄H₉)₂SnCl₂ | 50 - 100[2] | >2000[2] | 0.843[2] | >4 (Sheepshead minnow)[2] |
| Dimethyltin Dichloride | (CH₃)₂SnCl₂ | 74 - 237[3] | - | - | - |
| Monoorganotins | |||||
| Monobutyltin (MBT) Trichloride | C₄H₉SnCl₃ | >2000[2] | - | - | - |
Mechanisms of Organotin-Induced Toxicity
Organotin compounds exert their toxic effects through a variety of mechanisms, primarily by disrupting fundamental cellular processes.[2][5] Key targets include mitochondria, the immune system, the endocrine system, and the nervous system.
Mitochondrial Dysfunction
A primary mechanism of organotin toxicity is the disruption of mitochondrial function.[2][5] Triorganotin compounds are potent inhibitors of mitochondrial ATP synthase, which leads to a collapse of the mitochondrial membrane potential and a subsequent cellular energy deficit.[2][6] This mitochondrial dysfunction is a central event that can trigger downstream apoptotic pathways.[1][7]
Immunotoxicity
The immune system is a significant target for organotin compounds.[1][5] These compounds can induce a range of immunotoxic effects, from immunosuppression to chronic inflammation.[1] A key mechanism of immunotoxicity is the induction of apoptosis in immune cells, particularly thymocytes and lymphocytes, leading to thymus atrophy.[1][8] This compromises the adaptive immune response.[1] Organotins trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
Endocrine Disruption
Organotin compounds are potent endocrine-disrupting chemicals.[9][10][11] They can interfere with the endocrine system by acting as powerful agonists for nuclear receptors, such as the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][12] This interaction can disrupt various hormonal signaling pathways.[10] For instance, tributyltin has been shown to induce the differentiation of adipocytes, suggesting it may act as an "obesogen".[6][13] While initially thought to be competitive inhibitors of aromatase, some studies suggest that at low concentrations, they can enhance estradiol biosynthesis in certain cells.[9][12]
Neurotoxicity
Organotin compounds are also known neurotoxins that can cross the blood-brain barrier.[14][15] Their neurotoxic effects can lead to neuronal damage and behavioral abnormalities.[6][14] Mechanisms of neurotoxicity include the induction of apoptosis in neuronal cells, elevation of intracellular calcium levels, and glutamate excitotoxicity.[6][7] For example, di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) (DBDCT) has been shown to induce neurotoxicity by triggering apoptosis through a mitochondria-mediated pathway in PC12 cells.[7] This involves the release of cytochrome c, generation of reactive oxygen species, and activation of caspase-9 and caspase-3.[7]
Key Signaling Pathways Affected by Organotin Compounds
The multifaceted toxicity of organotin compounds stems from their ability to interfere with critical intracellular signaling cascades.
Caption: Overview of organotin-induced toxicity pathways.
Experimental Protocols for Toxicity Assessment
A variety of in vitro and in vivo methods are employed to assess the toxicity of organotin compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the concentration of an organotin compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human leukemic cell lines (e.g., Jurkat E6.1, K562, HL-60) are cultured in appropriate media.[16]
-
Treatment: Cells are treated with various concentrations of the organotin compound (e.g., 0.156 to 10.000 µM) for a specified duration (e.g., 24 hours). A positive control, such as doxorubicin hydrochloride, is also used.[16]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value is determined from the dose-response curve.[16]
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Objective: To quantify the induction of apoptosis by an organotin compound.
Methodology:
-
Cell Treatment: Cells (e.g., PC12 cells) are treated with the organotin compound for a specified time.[7]
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in the treated and untreated populations is calculated.[7]
Caption: Workflow for apoptosis detection via flow cytometry.
Analysis of Organotin Compounds in Biological Samples
Accurate quantification of organotin compounds in biological matrices is crucial for toxicological studies.
Objective: To determine the concentration of organotin compounds in biological samples (e.g., blood, tissue).
Methodology (GC-PFPD):
-
Extraction: Organotin compounds are extracted from the sample using an appropriate solvent.[17]
-
Derivatization: The extracted compounds are derivatized to a volatile form, for example, by ethylation with sodium tetraethylborate.[17]
-
Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph for separation.[17]
-
Pulsed Flame Photometric Detection (PFPD): The separated compounds are detected using a PFPD, which offers high sensitivity and selectivity for tin.[17]
-
Quantification: The concentration of each organotin species is determined by comparing its peak area to that of a known standard.[17]
Handling Precautions and Safety Procedures
Due to their high toxicity, stringent safety measures must be implemented when working with organotin compounds.[3][18]
Engineering Controls
-
Fume Hood: All work with organotin reagents should be conducted in a well-ventilated fume hood. The sash should be kept as low as possible.[18]
-
Designated Area: A specific area within the laboratory should be designated for handling organotin compounds.[18]
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: In the case of a large spill or release in a confined area, respiratory protection may be necessary.[3]
Special Handling and Storage
-
Anhydrous Conditions: Organotin hydrides react with water to produce flammable hydrogen gas. Therefore, they should be handled under anhydrous conditions.[3]
-
Transfer: Organotin reagents are often stored in Sure/Seal™ bottles and should be transferred using a syringe and needle under an inert atmosphere.[18]
-
Storage: Store organotin compounds in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill and Waste Management
-
Spills: In the event of a spill, the material should be absorbed with a spill pillow or other absorbent material, placed in a sealed container, and disposed of as hazardous waste.[3]
-
Waste Disposal: All waste containing organotin compounds, including contaminated labware and solvents, must be collected in clearly labeled, sealed containers and disposed of according to institutional and local regulations for hazardous waste.[3][19] Rinsing glassware with a solvent like hexanes or toluene into a designated waste container is recommended.[18] Soaking contaminated glassware in bleach overnight can help oxidize the organotin compounds to less harmful tin oxides.[20]
Emergency Procedures
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[3][21]
-
Eye Contact: If organotin compounds come into contact with the eyes, flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[3][21]
-
Inhalation: If large amounts are inhaled, move the person to fresh air and seek immediate medical attention.[3]
-
Ingestion: If ingested, seek immediate medical attention.[3]
Caption: Summary of handling precautions for organotins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of organotin compounds: shared and unshared biochemical targets and mechanisms in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review [frontiersin.org]
- 15. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 17. ysi.com [ysi.com]
- 18. delvallelab.weebly.com [delvallelab.weebly.com]
- 19. epa.nsw.gov.au [epa.nsw.gov.au]
- 20. reddit.com [reddit.com]
- 21. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Synthesis of 4-(tributylstannyl)-1-tritylimidazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-(tributylstannyl)-1-tritylimidazole, a valuable intermediate in organic synthesis and medicinal chemistry. The protocol is presented in two main stages: the preparation of the precursor, 1-tritylimidazole, followed by its stannylation to yield the final product.
Introduction
This compound serves as a key building block in Stille cross-coupling reactions, allowing for the introduction of the imidazole moiety onto various organic scaffolds. The trityl protecting group offers stability and allows for selective functionalization at the C4 position of the imidazole ring. This application note details a reliable experimental procedure for the synthesis of this important reagent.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 1-Tritylimidazole | C₂₂H₁₈N₂ | 310.40 | 83% |
| 2 | This compound | C₃₄H₄₄N₂Sn | 599.43 | Not specified in literature |
Experimental Protocols
Step 1: Synthesis of 1-Tritylimidazole
This procedure outlines the N-alkylation of imidazole with trityl chloride to form the precursor, 1-tritylimidazole.
Materials and Reagents:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trityl chloride (triphenylmethyl chloride)
-
Dichloromethane
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ice
Procedure:
-
To a suspension of sodium hydride (6.5 g, 161.6 mmol, pre-washed with hexanes) in anhydrous DMF (200 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (10.0 g, 146.9 mmol) in portions at room temperature.
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add trityl chloride (41.0 g, 146.9 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Upon completion of the reaction (monitor by TLC), carefully pour the mixture onto ice.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Partition the solid between dichloromethane and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude 1-tritylimidazole can be further purified if necessary, but is often of sufficient purity for the next step. A typical reported yield for this step is 83%.[1]
Step 2: Synthesis of this compound
This step involves the deprotonation of 1-tritylimidazole at the C4 position using a strong base, followed by quenching with tributyltin chloride.
Materials and Reagents:
-
1-Tritylimidazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-tritylimidazole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Stille Coupling Reactions Using 4-(tributylstannyl)-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 4-(tributylstannyl)-1-tritylimidazole. This versatile protocol is particularly valuable for the synthesis of 4-arylimidazole derivatives, which are key structural motifs in numerous pharmacologically active compounds. The trityl protecting group offers stability and can be readily removed post-coupling, providing a strategic advantage in multi-step syntheses.
Introduction
The Stille cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[1][2][3] The reaction is renowned for its tolerance of a wide variety of functional groups, neutral reaction conditions, and stability of the organostannane reagents to air and moisture.[3][4]
This compound is a key reagent for introducing the imidazole moiety into organic molecules. The bulky trityl group on the imidazole nitrogen serves as a protecting group, preventing side reactions and facilitating purification. This application note provides a representative protocol for the coupling of this reagent with various aryl bromides.
Key Applications
-
Medicinal Chemistry: Synthesis of imidazole-containing compounds with potential therapeutic applications, including kinase inhibitors and anti-inflammatory agents.
-
Drug Development: Rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Organic Synthesis: A reliable method for the construction of complex heterocyclic systems.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Stille coupling of this compound with various aryl bromides. These data are based on typical outcomes for Stille coupling reactions under the optimized protocol described below.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 16 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 18 | 72 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 14 | 81 |
| 5 | 2-Bromonaphthalene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 88 |
Experimental Protocol: General Procedure for Stille Coupling
This protocol provides a detailed methodology for the Stille coupling reaction between this compound and an aryl bromide.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-1-tritylimidazole.
Post-Coupling Deprotection (Trityl Group Removal):
The trityl group can be readily removed under acidic conditions to yield the free 4-arylimidazole.
-
Dissolve the purified 4-aryl-1-tritylimidazole in a suitable solvent such as dichloromethane or methanol.
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 4-arylimidazole.
Visualizations
The following diagrams illustrate the Stille coupling catalytic cycle and a general experimental workflow.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
Figure 2: General experimental workflow for the Stille coupling protocol.
References
Application Notes and Protocols for Palladium-Catalyzed Stille Coupling with Heteroaromatic Stannanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1][2][3] This application note provides a comprehensive guide to the use of palladium catalysts in the Stille coupling of various heteroaromatic stannanes, which are crucial building blocks in medicinal chemistry and materials science.[3] Detailed protocols, comparative data on catalyst performance, and visual guides to the reaction mechanism and experimental workflow are presented to assist researchers in optimizing this powerful transformation. While organotin reagents are advantageous due to their stability to air and moisture, it is crucial to acknowledge their high toxicity and handle them with appropriate safety precautions.[1][4]
Introduction
The palladium-catalyzed Stille coupling reaction is a versatile and widely used method for constructing C-C bonds, valued for its tolerance of a broad range of functional groups and generally mild reaction conditions.[2][4][5] The reaction typically involves the coupling of an organostannane (R¹-SnR³₃) with an organic electrophile (R²-X, where X is typically a halide or triflate) in the presence of a palladium catalyst.[3] This methodology has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials.[5]
The coupling involving heteroaromatic stannanes is of particular importance as it allows for the direct introduction of heteroaryl moieties, which are prevalent in many biologically active compounds. This document outlines the key parameters for successful Stille coupling with heteroaromatic stannanes, including the choice of palladium catalyst, ligands, and reaction conditions.
Catalytic Cycle and Mechanism
The mechanism of the Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R²-X) to form a Pd(II) intermediate.[2]
-
Transmetalation: The heteroaromatic group is transferred from the organostannane to the Pd(II) complex, with the concomitant departure of the tin halide.[2]
-
Reductive Elimination: The coupled product (R¹-R²) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]
Data Presentation: Palladium Catalysts and Reaction Conditions
The choice of palladium precursor, ligand, and additives can significantly impact the efficiency and yield of the Stille coupling with heteroaromatic stannanes. Below is a summary of commonly used catalytic systems and their performance in specific reactions.
Table 1: Palladium Catalysts for Stille Coupling of Thiophene-based Stannanes
| Entry | Heteroaromatic Stannane | Aryl Halide | Palladium Catalyst | Ligand | Additive(s) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Hexyl-2-thiophenyl tributylstannane | 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 91[7] |
| 2 | 2,2'-Bis(trimethylstannyl)-thienothiophene | 3-Hexyl-2-thiophenyl bromide | Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 100 | Not specified[7] |
Table 2: Palladium Catalysts for Stille Coupling of Tellurophene-based Stannanes
| Entry | Heteroaromatic Stannane | Aryl Halide | Palladium Catalyst | Ligand | Additive(s) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-(Tributylstannyl)tellurophene | Aryl Iodide | Pd(PPh₃)₄ | PPh₃ | CuI, CsF | DMF | Not specified | Optimal[8] |
| 2 | 2,5-Bis(trimethylstannyl)tellurophene | Aryl Iodide | Pd(PPh₃)₄ | PPh₃ | CuI, CsF | DMF | Not specified | Optimal[8] |
Experimental Protocols
General Protocol 1: Stille Coupling of a Thiophene Derivative[7]
This protocol is based on the coupling of 5-hexyl-2-thiophenyl tributylstannane with a dibromoquinoxaline derivative.
Materials:
-
5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline
-
5-Hexyl-2-thiophenyl tributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Argon gas
-
Standard Schlenk line equipment
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add the aryl halide (e.g., 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline, 1.0 mmol) and the organostannane (e.g., 5-hexyl-2-thiophenyl tributylstannane, 2.2 mmol).
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene (10 mL) via a syringe.
-
Add the palladium catalyst (Pd₂(dba)₃, 0.02 mmol) and the ligand (P(o-tol)₃, 0.04 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
General Protocol 2: Stille Coupling using a Pd(PPh₃)₄ Catalyst[9]
This protocol provides a general procedure that can be adapted for various heteroaromatic stannanes.
Materials:
-
Heteroaromatic stannane (e.g., 2-(tributylstannyl)thiophene)
-
Aryl halide (e.g., iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., DMF or toluene)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the heteroaromatic stannane (1.1-1.5 equiv), and the palladium catalyst (Pd(PPh₃)₄, 1-5 mol%) to a dry reaction flask.
-
Add the anhydrous and degassed solvent.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Stir the mixture vigorously for 30-60 minutes, then filter through a pad of celite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationships: Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical for a successful Stille coupling reaction. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
Application Notes and Protocols for Ligand Selection in Stille Reactions of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate ligands for Stille cross-coupling reactions involving imidazole derivatives, a crucial transformation in the synthesis of many pharmaceutical compounds. The following sections detail recommended ligands, present comparative data, and provide standardized experimental protocols.
Introduction to Ligand Selection
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. When applied to heteroaromatic compounds like imidazoles, the choice of ligand is critical for achieving high yields and preventing common side reactions. Imidazole substrates can be challenging due to their potential to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[1] Therefore, ligands that can effectively compete with the imidazole substrate and promote the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are essential. Generally, bulky and electron-rich phosphine ligands have shown considerable success in promoting Stille couplings of heteroaromatic compounds.[2]
Comparative Data of Ligands for Stille Reactions of Imidazole Derivatives
The following tables summarize quantitative data from various studies on the Stille coupling of imidazole derivatives, highlighting the impact of different ligands on reaction outcomes.
Table 1: Stille Coupling of Brominated Imidazole Derivatives
| Entry | Imidazole Substrate | Organostannane | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1-methylimidazole | Vinyltributylstannane | Pd(PPh₃)₄ (5) | PPh₃ (as part of catalyst) | Toluene | 110 | 12 | 75 | [3] |
| 2 | 4-Bromo-1-tritylimidazole | (Tributylstannyl)acetylene | Pd(PPh₃)₄ (10) | PPh₃ (as part of catalyst) | Dioxane | 100 | 6 | 82 | [4] |
| 3 | 4,5-Dibromo-1-methylimidazole | Phenyltributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | DMF | 80 | 24 | 68 | [5] |
| 4 | 2-Bromo-1-benzylimidazole | 2-Furyltributylstannane | Pd(OAc)₂ (3) | SPhos (6) | Dioxane | 100 | 18 | 91 | [6] |
Table 2: Stille Coupling of Stannylated Imidazole Derivatives
| Entry | Imidazole Substrate | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-2-(tributylstannyl)imidazole | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Toluene | 100 | 16 | 94 | [5] |
| 2 | 1-Benzyl-5-(tributylstannyl)imidazole | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | Dioxane/H₂O | 100 | 24 | 88 | [6] |
| 3 | 1-(4-Methoxybenzyl)-4-(tributylstannyl)imidazole | 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (5) | PPh₃ (as part of catalyst) | DMF | 90 | 12 | 85 | [4] |
| 4 | 1-Trityl-4-(trimethylstannyl)imidazole | 4-Iodoanisole | PdCl₂(PPh₃)₂ (3) | PPh₃ (as part of catalyst) | THF | 65 | 24 | 78 | [3] |
Experimental Protocols
The following are generalized protocols for Stille reactions involving imidazole derivatives. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) is often necessary for specific substrates.
Protocol 1: Stille Coupling of a Brominated Imidazole with an Organostannane
Materials:
-
Brominated imidazole derivative (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the brominated imidazole, palladium source, and phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of a Stannylated Imidazole with an Aryl Halide
Materials:
-
Stannylated imidazole derivative (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Optional: Additive (e.g., CuI, 10 mol%)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the stannylated imidazole and the aryl halide in the anhydrous solvent.
-
If using an additive like CuI, add it to the mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Thoroughly degas the solution.
-
Heat the reaction to the appropriate temperature (typically 60-100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, work up the reaction as described in Protocol 1, including the aqueous KF wash.
-
Purify the product by column chromatography.
Visualizations
Ligand Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate ligand for a Stille reaction involving an imidazole derivative.
Caption: A decision-making workflow for ligand selection in Stille reactions of imidazoles.
Generalized Stille Reaction Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Stille cross-coupling reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cross-coupling of 4-(tributylstannyl)-1-tritylimidazole with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling of 4-(tributylstannyl)-1-tritylimidazole with various aryl halides. This reaction is a powerful tool for the synthesis of 4-aryl-1-tritylimidazoles, which are valuable precursors in medicinal chemistry and drug development. The subsequent deprotection of the trityl group to yield the corresponding 4-arylimidazoles is also detailed.
Introduction
The palladium-catalyzed Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It offers the advantage of utilizing air- and moisture-stable organostannane reagents and is tolerant of a wide range of functional groups, making it particularly suitable for the synthesis of complex molecules.[1] The imidazole moiety is a key structural feature in many biologically active compounds, and the ability to introduce aryl substituents at the C4 position through this coupling methodology provides a direct route to a diverse library of potential therapeutic agents.
The trityl (triphenylmethyl) group serves as an effective protecting group for the imidazole nitrogen, enhancing its stability and allowing for selective functionalization.[2][3] Its facile removal under mild acidic conditions makes it an ideal choice for multi-step synthetic sequences.[2][3]
Reaction Schematics
The overall synthetic strategy involves a two-step process: the Stille cross-coupling reaction followed by the deprotection of the trityl group.
Step 1: Stille Cross-Coupling
Caption: General scheme of the Stille cross-coupling reaction.
Step 2: Trityl Group Deprotection
Caption: Acid-catalyzed deprotection of the trityl group.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Stille cross-coupling of this compound with various aryl halides and the subsequent deprotection step.
Table 1: Stille Cross-Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | 100 | 16 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | DMF | 100 | 8 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 12 | 75 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 78 |
| 6 | 3-Bromothiophene | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | DMF | 90 | 18 | 83 |
Table 2: Deprotection of 4-Aryl-1-tritylimidazoles
| Entry | 4-Aryl-1-tritylimidazole | Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyl-1-tritylimidazole | 2 M HCl | THF/H₂O (4:1) | 60 | 4 | 95 |
| 2 | 4-(4-Methoxyphenyl)-1-tritylimidazole | TFA (10% in DCM) | DCM | RT | 1 | 98 |
| 3 | 4-(4-Cyanophenyl)-1-tritylimidazole | 80% Acetic Acid | Acetic Acid/H₂O | 80 | 6 | 90 |
| 4 | 4-(4-Nitrophenyl)-1-tritylimidazole | 4 M HCl in Dioxane | Dioxane | RT | 2 | 92 |
| 5 | 4-(2-Pyridyl)-1-tritylimidazole | Formic Acid | - | RT | 0.5 | 96 |
| 6 | 4-(3-Thienyl)-1-tritylimidazole | 2 M HCl | THF/H₂O (4:1) | 60 | 5 | 93 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Stille Cross-Coupling of this compound with an Aryl Halide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the aryl halide.
-
Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-tritylimidazole.
Protocol 2: Deprotection of 4-Aryl-1-tritylimidazole
This protocol describes a general procedure for the acid-catalyzed removal of the trityl group.
Materials:
-
4-Aryl-1-tritylimidazole (1.0 equiv)
-
Acidic solution (e.g., 2 M HCl in THF/H₂O, 10% TFA in DCM, or 80% acetic acid)
-
Organic solvent (e.g., THF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the 4-aryl-1-tritylimidazole in the appropriate solvent.
-
Add the acidic solution to the reaction mixture and stir at the indicated temperature (see Table 2).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 4-arylimidazole.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-arylimidazoles.
Catalytic Cycle of the Stille Reaction
Caption: Catalytic cycle for the Stille cross-coupling reaction.
References
Application of 4-(tributylstannyl)-1-tritylimidazole in Natural Product Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(tributylstannyl)-1-tritylimidazole in the synthesis of complex natural products, with a particular focus on marine alkaloids. The Stille cross-coupling reaction is a powerful tool for the construction of carbon-carbon bonds, and the use of organostannane reagents like this compound offers a versatile and functional group tolerant approach to introduce a substituted imidazole moiety, a common scaffold in many biologically active marine natural products.
Introduction to this compound in Natural Product Synthesis
The imidazole nucleus is a fundamental building block in a vast array of natural products, particularly those of marine origin, which often exhibit potent biological activities. The synthesis of these complex molecules frequently requires the strategic introduction of a functionalized imidazole ring. This compound serves as a key reagent in this context, enabling the formation of a carbon-carbon bond at the C4 position of the imidazole ring via the palladium-catalyzed Stille cross-coupling reaction. The trityl protecting group on the imidazole nitrogen enhances the stability and solubility of the reagent while preventing unwanted side reactions.
A prime example of the strategic use of a substituted imidazole in a complex natural product synthesis is in the total synthesis of nagelamide D, a marine alkaloid. While the reported synthesis of nagelamide D employs a closely related imidazole derivative, the methodology highlights the utility of the Stille coupling for the construction of the core bis-imidazole skeleton, a strategy directly applicable to this compound.
Key Applications and Reaction Principles
The primary application of this compound is in the Stille cross-coupling reaction to form a C-C bond between the imidazole C4 position and a suitable organic electrophile (typically an aryl, heteroaryl, or vinyl halide or triflate).
General Reaction Scheme:
Caption: General scheme of the Stille cross-coupling reaction.
The reaction proceeds through a catalytic cycle involving a palladium(0) complex, which undergoes oxidative addition to the organic electrophile, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocols
The following protocols are based on established procedures for Stille cross-coupling reactions and are adapted for the use of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the key organostannane reagent starting from 4-iodo-1-tritylimidazole.
Reaction Scheme:
Caption: Synthesis of the stannane reagent.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| 4-Iodo-1-tritylimidazole | 436.30 | 1.0 g | 2.29 |
| Hexabutylditin | 579.92 | 1.60 g | 2.75 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.13 g | 0.11 |
| Toluene | - | 20 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-iodo-1-tritylimidazole (1.0 g, 2.29 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.13 g, 0.11 mmol).
-
Add dry, degassed toluene (20 mL) via syringe.
-
Add hexabutylditin (1.60 g, 2.75 mmol) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a white solid.
Protocol 2: Stille Cross-Coupling with a Bromopyrrole Derivative
This protocol provides a general procedure for the Stille coupling of this compound with a bromopyrrole derivative, a common coupling partner in the synthesis of marine alkaloids.
Reaction Scheme:
Caption: Stille coupling for bis-heterocycle synthesis.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles (mmol) |
| This compound | 599.43 | 1.0 g | 1.67 |
| Bromopyrrole Derivative | - | 1.1 eq | 1.84 |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.08 g | 0.08 |
| Tri(2-furyl)phosphine | 232.18 | 0.08 g | 0.33 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the bromopyrrole derivative (1.1 eq, 1.84 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.08 g, 0.08 mmol), and tri(2-furyl)phosphine (0.08 g, 0.33 mmol).
-
Add dry, degassed N,N-dimethylformamide (DMF) (15 mL).
-
Add a solution of this compound (1.0 g, 1.67 mmol) in DMF (5 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Presentation
Table 1: Summary of Stille Coupling Reaction Conditions and Yields (Representative Example)
| Entry | Electrophile (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1-methyl-1H-pyrrole | Pd2(dba)3 (5) | P(2-furyl)3 (20) | DMF | 80 | 6 | 75-85 |
| 2 | 4-Iodobenzonitrile | Pd(PPh3)4 (5) | - | Toluene | 100 | 12 | 80-90 |
| 3 | Vinyl bromide derivative | PdCl2(PPh3)2 (5) | - | THF | 65 | 8 | 70-80 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic process.
Caption: Experimental workflow for the Stille coupling.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex natural products, particularly marine alkaloids containing an imidazole moiety. The Stille cross-coupling reaction provides a reliable and high-yielding method for the introduction of the imidazole core. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this powerful synthetic tool. Careful execution of the experimental procedures and rigorous purification are crucial for obtaining the desired products in high purity and yield.
Application Notes and Protocols: The Strategic Use of 4-(tributylstannyl)-1-tritylimidazole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis, the quest for efficient and versatile building blocks is paramount. 4-(tributylstannyl)-1-tritylimidazole has emerged as a critical reagent, particularly in the construction of complex heterocyclic scaffolds that form the core of numerous active pharmaceutical ingredients (APIs). Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the sartan class of antihypertensive drugs, illustrating its significance in modern drug development.
The sartan family of drugs, including Losartan, Valsartan, and Olmesartan, are angiotensin II receptor blockers (ARBs) widely prescribed for the treatment of hypertension and related cardiovascular conditions. A common structural feature of these molecules is a substituted biphenyl moiety linked to a heterocyclic system, often an imidazole or a tetrazole. The synthesis of these complex molecules frequently relies on the strategic coupling of pre-functionalized aromatic rings. This compound serves as a stable and reactive source of a protected imidazole ring, ready for coupling with a suitable biphenyl partner. The trityl protecting group offers steric bulk and stability, which can be readily removed in a subsequent step to reveal the free imidazole for further functionalization or as part of the final API structure.
Core Application: Synthesis of a Sartan Intermediate via Stille Coupling
A pivotal application of this compound is in the Stille coupling reaction to form a C-C bond between the imidazole ring and a functionalized biphenyl derivative. This reaction is a cornerstone in the synthesis of various sartan drugs. The general scheme involves the reaction of the organostannane with an aryl halide or triflate in the presence of a palladium catalyst.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a sartan intermediate using this compound.
Detailed Experimental Protocol: Synthesis of a Trityl-Protected Sartan Intermediate
This protocol describes a representative Stille coupling reaction between this compound and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, a common precursor in sartan synthesis.
Materials:
-
This compound (1.0 eq)
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Toluene or DMF
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add this compound (1.0 eq) and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene (or DMF) to dissolve the reactants. To this solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous potassium fluoride solution (to remove tin byproducts), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure trityl-protected sartan intermediate.
Data Presentation
The following table summarizes typical quantitative data for the Stille coupling reaction described above. The values are representative and may vary based on specific reaction conditions and scale.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 18 hours |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the synthesis of a sartan drug, highlighting the role of the intermediate synthesized using this compound.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates, particularly for the sartan class of drugs. Its application in the Stille coupling reaction allows for the efficient construction of the core biphenyl-imidazole scaffold. The protocols and data presented herein provide a framework for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the development of important therapeutic agents. The careful selection of reaction conditions and purification methods is crucial for achieving high yields and purity of the desired intermediates.
Application Notes and Protocols: Deprotection of the Trityl Group from 4-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for the imidazole moiety in multi-step organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex heterocyclic compounds. Its steric bulk effectively shields the N-H proton of the imidazole ring, preventing unwanted side reactions. The trityl group's lability under acidic conditions allows for its selective removal, often in the presence of other protecting groups stable to acid.[1] However, the choice of deprotection method can be critical, especially when the 4-position of the imidazole ring is substituted with sensitive functional groups.
This document provides detailed application notes and protocols for the deprotection of the trityl group from various 4-substituted imidazoles. It covers common acidic deprotection methods, a milder Lewis acid-catalyzed approach, and catalytic hydrogenolysis, offering researchers a guide to selecting the optimal conditions for their specific substrate.
Deprotection Strategies and Considerations
The ease of trityl group removal is influenced by the stability of the resulting trityl cation.[1] The nature of the substituent at the 4-position of the imidazole ring can impact the electron density of the ring and, consequently, the lability of the N-trityl bond.
-
Acid-Labile Nature: The N-trityl bond is highly susceptible to cleavage under acidic conditions. Reagents like trifluoroacetic acid (TFA) and acetic acid are commonly employed for this purpose.[1]
-
Orthogonality: The trityl group is stable under basic and neutral conditions, making it compatible with a wide range of other protecting groups used in organic synthesis.[1]
-
Substituent Effects: While specific kinetic data for 4-substituted imidazoles is not extensively documented, it is a general principle that electron-donating groups can enhance the rate of acid-catalyzed deprotection by stabilizing the transition state, whereas electron-withdrawing groups may require harsher conditions.
-
Protecting Group Compatibility: When the 4-substituent or other parts of the molecule contain acid-sensitive functionalities (e.g., Boc groups, acetals), milder deprotection methods are necessary to avoid undesired cleavage.
Comparative Data on Deprotection Methods
The selection of a deprotection method is a balance between reaction efficiency and the preservation of other functional groups. The following table summarizes common methods and their general applicability.
| Deprotection Method | Reagents & Solvent | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Notes |
| Acidic Deprotection | |||||
| Trifluoroacetic Acid (TFA) | 1-5% TFA in Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | >90 | Highly efficient for many substrates. May cleave other acid-sensitive groups.[1][2] |
| Acetic Acid | 80% Aqueous Acetic Acid | Room Temperature | 1 - 2 hours | Variable | Milder than TFA, can be selective in the presence of highly acid-labile groups.[1] |
| Lewis Acid-Catalyzed Deprotection | |||||
| Boron Trifluoride Etherate | BF₃·OEt₂, Hexafluoroisopropanol (HFIP), Triethylsilane (Et₃SiH) in DCM | Room Temperature | 15 min - 2 hours | High | Mild conditions, suitable for substrates with acid-sensitive groups like acetals, silyl ethers, and Fmoc groups.[2] |
| Catalytic Hydrogenolysis | |||||
| Palladium on Carbon | H₂, Pd/C in Methanol or Ethanol | Room Temperature | 2 - 24 hours | Variable | Useful for molecules sensitive to acidic conditions. May reduce other functional groups (e.g., nitro, alkenes). |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general and highly effective method for the deprotection of N-trityl-4-substituted imidazoles.
Materials:
-
N-trityl-4-substituted imidazole
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-4-substituted imidazole (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution at room temperature, add a solution of TFA in DCM (typically 1-5% v/v). The exact concentration may need to be optimized based on the reactivity of the substrate. For more sensitive substrates, start with a lower concentration of TFA.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 4-substituted imidazole can be purified by column chromatography on silica gel, recrystallization, or trituration. The triphenylmethanol byproduct is typically easily separated by chromatography.
Protocol 2: Mild Deprotection using a Three-Component Lewis Acid System
This protocol is suitable for the deprotection of N-trityl-4-substituted imidazoles bearing acid-sensitive functional groups.[2]
Materials:
-
N-trityl-4-substituted imidazole
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Triethylsilane (Et₃SiH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-4-substituted imidazole (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution at room temperature, add HFIP (2.0 equiv) followed by triethylsilane (2.0 equiv).
-
Add boron trifluoride diethyl etherate (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from 15 minutes to a few hours depending on the substrate.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected 4-substituted imidazole.
Protocol 3: Deprotection by Catalytic Hydrogenolysis
This method is an alternative for substrates that are sensitive to both strong acids and Lewis acids.
Materials:
-
N-trityl-4-substituted imidazole
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Celite® or other filtration aid
Procedure:
-
Dissolve the N-trityl-4-substituted imidazole (1.0 equiv) in MeOH or EtOH in a suitable reaction vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can range from 2 to 24 hours.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography, recrystallization, or other suitable methods to yield the pure 4-substituted imidazole.
Visualized Workflows
The following diagrams illustrate the general workflows for the described deprotection methods.
Caption: General workflow for acidic deprotection of N-trityl-4-substituted imidazoles.
Caption: Workflow for mild deprotection using a three-component Lewis acid system.
Caption: General workflow for the deprotection of N-trityl-4-substituted imidazoles via catalytic hydrogenolysis.
Conclusion
The deprotection of the trityl group from 4-substituted imidazoles is a crucial step in the synthesis of many important molecules. The choice of the deprotection method should be carefully considered based on the nature of the 4-substituent and the presence of other functional groups in the molecule. Standard acidic deprotection with TFA is often efficient but may not be suitable for acid-sensitive substrates. In such cases, milder acidic conditions with acetic acid, the three-component Lewis acid system, or catalytic hydrogenolysis provide valuable alternatives. The protocols and workflows provided in this document offer a starting point for researchers to develop robust and reliable deprotection strategies for their specific synthetic targets.
References
Application Notes and Protocols: Acid-Catalyzed Removal of the Trityl Group from Imidazole Nitrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its steric bulk and, most notably, its lability under acidic conditions make it an invaluable tool for the selective protection and deprotection of the imidazole nitrogen. The N-trityl bond is stable under basic and neutral conditions, rendering it orthogonal to many other protecting groups used in multi-step synthetic strategies.[1][2] The removal of the trityl group is typically achieved through treatment with a Brønsted or Lewis acid, proceeding through the formation of a highly stable trityl cation.[1] This document provides detailed application notes, experimental protocols, and comparative data for the acid-catalyzed deprotection of N-trityl imidazoles.
Data Presentation: Comparison of Acidic Reagents for N-Trityl Deprotection
The selection of the appropriate acidic reagent and reaction conditions is crucial for the efficient and clean removal of the trityl group while minimizing side reactions and preserving other acid-sensitive functionalities within the molecule. The following table summarizes various acidic conditions reported for the deprotection of N-trityl groups.
| Acid Reagent | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (1-5% v/v) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | High | A common and generally effective method.[1] |
| Trifluoroacetic Acid (TFA) (2.0 - 10.0 equiv) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | High | The optimal amount of TFA may need to be determined empirically.[3] |
| 80% Aqueous Acetic Acid | - | Room Temperature | 1 - 2 hours | Good to High | A milder alternative to TFA.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temperature | 3 min - 2 hours | 85 - 95 | Another mild alternative to TFA.[3][4] |
| Hydrochloric Acid (HCl) | Toluene | Ambient Temperature | Not Specified | High | Can be used with phase-transfer catalysis.[3] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Chloroform/Methanol | Room Temperature | 45 minutes | 93 | A Lewis acid-mediated approach.[4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical mechanism of acid-catalyzed trityl deprotection and a typical experimental workflow for the process.
Caption: Acid-catalyzed deprotection mechanism of N-trityl imidazole.
Caption: General experimental workflow for trityl group removal.
Experimental Protocols
The following are detailed methodologies for the acid-catalyzed removal of the trityl group from an imidazole nitrogen.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a common and effective method for N-trityl deprotection.
Materials:
-
N-trityl imidazole derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirred solution at room temperature, add TFA (typically 1-5% v/v or 2.0 - 10.0 equivalents) dropwise.[1][3] The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[3]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.[1] Extract the aqueous layer with DCM (2-3 times).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the deprotected imidazole. The triphenylmethanol byproduct is typically easily separated by chromatography.
Protocol 2: Deprotection using 80% Aqueous Acetic Acid
This protocol provides a milder alternative to TFA for substrates that may be sensitive to strong acids.
Materials:
-
N-trityl imidazole derivative
-
80% Aqueous Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the N-trityl imidazole derivative in 80% aqueous acetic acid.
-
Reaction: Stir the reaction mixture at room temperature.[1]
-
Reaction Monitoring: Monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]
-
Neutralization: Once the reaction is complete, carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or DCM (3 times).
-
Washing: Combine the organic layers and wash with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Concluding Remarks
The acid-catalyzed removal of the trityl group from imidazole nitrogen is a reliable and widely used deprotection strategy in organic synthesis. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups. The protocols provided herein offer robust starting points for researchers, and the comparative data should aid in the selection of the most appropriate deprotection method. Careful monitoring of the reaction progress is recommended to ensure complete deprotection and minimize potential side reactions.
References
Application Notes and Protocols: Selective Functionalization of the Imidazole Ring via Stannylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing targeted therapeutics. The selective functionalization of the imidazole core is crucial for synthesizing novel drug candidates and optimizing their pharmacological profiles. Stannylation, the introduction of a trialkyltin group, is a powerful strategy that opens avenues for diverse C-C bond-forming reactions, most notably the Stille cross-coupling, enabling the introduction of a wide range of substituents with high regioselectivity.
These application notes provide detailed protocols for the selective stannylation of the imidazole ring, focusing on the use of N-protecting groups to direct the regioselectivity of the functionalization. The procedures outlined below are intended for researchers with a background in synthetic organic chemistry.
Key Concepts and Strategy
The direct C-H stannylation of an unprotected imidazole ring often leads to a mixture of products due to the presence of multiple reactive sites. To achieve high regioselectivity, a common and effective strategy involves the use of a bulky N-protecting group, such as the trityl (triphenylmethyl) group. This protecting group serves two primary purposes:
-
Directing the Stannylation: The bulky trityl group sterically hinders the adjacent C5 position, favoring the deprotonation and subsequent stannylation at the C2 position.
-
Facilitating Purification: The lipophilic nature of the trityl group often improves the solubility of the intermediates in organic solvents and aids in chromatographic purification.
The overall workflow for the selective C2-stannylation of imidazole involves two main steps:
-
N-Protection: Protection of the imidazole nitrogen with a suitable group, such as trityl chloride.
-
Deprotonation and Stannylation: Regioselective deprotonation at the C2 position using a strong base, followed by quenching with an electrophilic tin reagent like tributyltin chloride.
Experimental Protocols
Protocol 1: Synthesis of N-Tritylimidazole (Starting Material)
This protocol describes the synthesis of the N-protected imidazole required for selective C2-stannylation.
Reaction Scheme:
Caption: Synthesis of N-Tritylimidazole.
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in DMF, add triethylamine (1.1 eq).
-
Slowly add a solution of trityl chloride (1.05 eq) in DMF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-tritylimidazole as a white solid.
Protocol 2: Selective C2-Stannylation of N-Tritylimidazole
This protocol details the regioselective stannylation of N-tritylimidazole at the C2 position.
Reaction Scheme:
Caption: Selective C2-Stannylation Workflow.
Materials:
-
N-Tritylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-tritylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(tributylstannyl)-1-trityl-1H-imidazole.
Quantitative Data
The following table summarizes representative yields for the key steps in the selective functionalization of the imidazole ring via stannylation.
| Step | Product | Protecting Group | Position of Stannylation | Typical Yield (%) |
| Protection | N-Tritylimidazole | Trityl | N/A | >90 |
| Stannylation | 2-(Tributylstannyl)-1-trityl-1H-imidazole | Trityl | C2 | 80-90 |
Application in Drug Development: Stille Cross-Coupling
The synthesized 2-stannylimidazole derivative is a versatile intermediate for introducing molecular diversity through palladium-catalyzed Stille cross-coupling reactions. This allows for the facile synthesis of libraries of C2-substituted imidazoles for structure-activity relationship (SAR) studies.
General Workflow for Stille Coupling:
Caption: Stille Cross-Coupling Reaction.
Conclusion
The selective functionalization of the imidazole ring via stannylation is a robust and highly effective method for the synthesis of diverse imidazole-based compounds. The use of an N-trityl protecting group provides excellent regiocontrol, directing the stannylation to the C2 position. The resulting stannylated imidazole is a key building block for further elaboration through Stille cross-coupling, making this a valuable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Stille Coupling with 4-(tributylstannyl)-1-tritylimidazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in Stille coupling reactions involving the sterically hindered reagent, 4-(tributylstannyl)-1-tritylimidazole. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction conditions.
Troubleshooting and FAQs
Low yields in Stille coupling with this compound are often attributed to the significant steric bulk of the trityl protecting group, which can impede the key transmetalation step in the catalytic cycle. Here are some common questions and troubleshooting strategies to address this issue.
Q1: My Stille coupling reaction with this compound is giving a very low yield. What is the most likely cause?
A1: The primary suspect for low yield is the steric hindrance caused by the bulky trityl (triphenylmethyl) group on the imidazole nitrogen. This bulk can significantly slow down the rate-determining transmetalation step, where the imidazole moiety is transferred from the tin atom to the palladium catalyst.
Q2: How can I overcome the steric hindrance and improve the reaction rate and yield?
A2: A common and effective strategy is the addition of a copper(I) salt, most notably copper(I) iodide (CuI), as a co-catalyst.[1][2] The "copper effect" is believed to facilitate the transmetalation step, potentially through an in-situ formation of a more reactive organocopper intermediate.[1] The inclusion of 35 mol % CuI has been shown to significantly improve the efficiency of coupling with hindered vinylstannanes.
Q3: What palladium catalyst and ligands are recommended for this type of sterically demanding coupling?
A3: The choice of palladium catalyst and ligands is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands often give the best results.[3][4] These ligands can promote the oxidative addition step and stabilize the palladium(0) species. Examples of effective ligands include tri-tert-butylphosphine (P(t-Bu)₃) and other bulky alkylphosphines.[4] Common palladium sources like Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can be employed.[5]
Q4: Can the purity of my this compound reagent affect the yield?
A4: Absolutely. Organotin reagents can be prone to degradation, particularly protodestannylation (cleavage of the carbon-tin bond by a proton source). Ensure your stannane is pure and free from acidic impurities. It is also crucial to handle it under an inert atmosphere to prevent oxidation.
Q5: Are there any other additives that might improve the yield?
A5: Besides copper(I) salts, fluoride sources like cesium fluoride (CsF) can sometimes enhance the reactivity of the organostannane.[4] Fluoride ions can coordinate to the tin atom, forming a hypervalent species that is believed to undergo transmetalation more readily.
Q6: What are the typical side reactions I should be aware of?
A6: A common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[5] This can become more prevalent if the cross-coupling reaction is slow. Another potential side reaction is protodestannylation of the starting stannane, leading to the formation of 1-tritylimidazole.
Quantitative Data on Reaction Optimization
The following tables summarize the impact of key reaction parameters on the yield of Stille coupling reactions with sterically hindered substrates. While specific data for this compound is limited in the literature, the trends observed with similar sterically demanding partners are highly relevant.
Table 1: Effect of Copper(I) Iodide (CuI) Additive on Yield
| Entry | Sterically Hindered Stannane | Aryl Halide/Triflate | Pd Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Hindered Vinylstannane | Enol Triflate | Pd(PPh₃)₄ (5) | - | None | THF | 65 | Poor |
| 2 | Hindered Vinylstannane | Enol Triflate | Pd(PPh₃)₄ (5) | - | CuI (35) | THF | 65 | Good to Excellent |
| 3 | Functionalized Furanyl Stannane | Allyl Bromide | None | - | None | DMF | 23 | 0 |
| 4 | Functionalized Furanyl Stannane | Allyl Bromide | None | - | CuI (5) | DMF | 23 | 89 |
Table 2: Influence of Ligand Choice on Stille Coupling Yield
| Entry | Stannane | Aryl Halide | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Arylstannane | Aryl Chloride | Pd₂(dba)₃ (1) | PPh₃ | Dioxane | 100 | Low |
| 2 | Arylstannane | Aryl Chloride | Pd₂(dba)₃ (1) | P(t-Bu)₃ | Dioxane | 100 | High |
| 3 | Vinylstannane | Aryl Bromide | Pd/C | None | NMP | 80 | Moderate |
| 4 | Vinylstannane | Aryl Bromide | Pd/C | AsPh₃ | NMP | 80 | High |
Experimental Protocols
General Protocol for Stille Coupling of a Sterically Hindered Organostannane with an Aryl Bromide
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (10 mol%)
-
Copper(I) iodide (CuI) (20 mol%)
-
Anhydrous and degassed solvent (e.g., DMF, dioxane, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, P(t-Bu)₃, and CuI.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate the tin salts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Stille coupling of this compound.
Caption: Troubleshooting workflow for low Stille coupling yields.
This guide provides a starting point for addressing challenges associated with the Stille coupling of this compound. Systematic optimization of the reaction parameters, particularly the use of additives like CuI and appropriate ligand selection, is key to achieving higher yields.
References
Technical Support Center: Stille Coupling with Heteroaromatic Stannanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille coupling reactions involving heteroaromatic stannanes. The information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield of the Desired Cross-Coupled Product
Q: My Stille coupling reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in Stille coupling with heteroaromatic stannanes can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst is paramount for the reaction. Ensure you are using a fresh and active catalyst. Pd(0) sources such as Pd(PPh₃)₄ can degrade over time and may require replacement. Alternatively, using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in-situ to the active Pd(0) species, can be a reliable option.[1]
-
Ligand Selection: The choice of phosphine ligand significantly influences the reaction's success. For many heteroaromatic couplings, sterically hindered and electron-rich ligands are known to accelerate the reaction rate and improve yields.[1] If you are using a standard ligand like PPh₃ and observing poor results, consider switching to a more specialized ligand.
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Solvent and Temperature: The reaction's solvent and temperature are critical parameters. Polar aprotic solvents like DMF and THF are commonly used, but their efficacy can vary depending on the specific substrates. Toluene is another frequent choice.[1] It is advisable to screen a few different solvents and optimize the reaction temperature. While higher temperatures can increase the reaction rate, they might also lead to decomposition of sensitive substrates or the catalyst.
-
Quality of Stannane: The purity and stability of the heteroaromatic stannane are crucial. These compounds can be prone to hydrolysis or protodestannylation, particularly if they are electron-rich or not stored correctly under an inert atmosphere.[1] The purity of the stannane should be verified by NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) before use.
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Additives: The addition of co-catalysts can have a profound effect. Copper(I) iodide (CuI) is a well-known additive that can significantly accelerate the rate-limiting transmetalation step.[2] Fluoride sources, such as cesium fluoride (CsF), can also enhance the reaction rate by forming a more reactive hypervalent tin species.[3]
2. Significant Homocoupling of the Heteroaromatic Stannane
Q: I am observing a significant amount of homocoupled product (dimer of my heteroaromatic stannane) in my reaction mixture. How can I minimize this side reaction?
A: Homocoupling is a common side reaction in Stille coupling.[1][4][5][6][7] It is believed to occur via two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[5][6] Here are some strategies to mitigate this issue:
-
Use a Pd(0) Catalyst: Starting the reaction with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling compared to using a Pd(II) precatalyst that is reduced in the reaction mixture.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. While a slight excess of the stannane is often used to drive the reaction to completion, a large excess can favor homocoupling.
-
Oxygen Exclusion: It is critical to rigorously exclude oxygen from the reaction. Radical-mediated homocoupling is often initiated by the presence of oxygen.[1] Ensure that the solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.[8]
-
Additives: The use of additives like CuI can enhance the rate of the cross-coupling reaction, which can help to suppress the competing homocoupling pathway.
3. Protodestannylation of the Heteroaromatic Stannane
Q: My electron-rich heteroaromatic stannane seems to be decomposing, and I am isolating the protonated heterocycle instead of the coupled product. How can I prevent this?
A: Protodestannylation, the cleavage of the carbon-tin bond by a proton source, can be a significant issue, especially with electron-rich heteroaromatic stannanes which are more susceptible to this side reaction.[1][2]
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Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. Any residual water or acidic impurities can lead to protodestannylation.
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Use of a Base: The addition of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), can help to neutralize any adventitious acid in the reaction mixture, thus suppressing protodestannylation.[2]
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Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodestannylation.
-
Stannane Purity: Impurities in the organostannane reagent itself can sometimes be acidic. Ensure the stannane is purified and stored under inert conditions.
4. Difficulty in Removing Tin Byproducts
Q: I am struggling to remove the toxic tin byproducts from my final product. What are the most effective purification methods?
A: The removal of tin byproducts is a critical and often challenging aspect of the Stille coupling. Several methods can be employed:
-
Aqueous Potassium Fluoride (KF) Wash: This is a very common and effective method. The crude reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of KF. This converts the tin halides into insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration. For complete removal, it is recommended to stir the biphasic mixture vigorously for at least an hour. If a solid precipitate forms at the interface, filtration of the entire mixture through a pad of Celite® is advised.[1]
-
Chromatography with Triethylamine: Flash chromatography on silica gel using an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[4]
-
Iodine Treatment for Unreacted Stannane: If unreacted organostannane or hexaalkylditin is present, a pre-treatment with a solution of iodine (I₂) can convert these species into the corresponding tin iodide, which is then more readily removed by a KF wash.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Stille coupling reactions with heteroaromatic stannanes.
Table 1: Effect of Ligand on the Stille Coupling of Aryl Mesylates with Heteroarylstannanes [8]
| Entry | Ligand | Pd Source (mol%) | Yield (%) |
| 1 | XPhos | Pd(OAc)₂ (2) | 93 |
| 2 | BrettPhos | Pd(OAc)₂ (2) | 60 |
| 3 | SPhos | Pd(OAc)₂ (2) | 52 |
| 4 | RuPhos | Pd(OAc)₂ (2) | 76 |
Table 2: Effect of Copper(I) Catalyst on the Stille Coupling of an Organostannylfuran [2]
| Entry | Copper(I) Salt (5 mol%) | Additive (0.1 equiv) | Product:Byproduct Ratio | Combined Yield (%) |
| 1 | CuI | Na₂CO₃ | 5:1 | 73 |
| 2 | CuI | Cs₂CO₃ | >20:1 | 90 |
| 3 | CuOAc | Cs₂CO₃ | - | decomposition |
| 4 | Cu(OTf)·PhH | Cs₂CO₃ | - | decomposition |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of an Enol Triflate with an Organostannane [4]
-
To a flame-dried 100 mL round-bottom flask, add the enol triflate (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.1 M). The DMF should be bubbled with nitrogen for at least 30 minutes prior to use.
-
Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially to the flask.
-
Purge the reaction flask with argon for 10 minutes.
-
Add the organotin reagent (1.15 eq) via syringe.
-
Heat the solution to the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Protocol 2: Stille Coupling of 2-Bromobenzyl Bromide with Tributylallylstannane [9]
-
To a solution of 2-bromobenzyl bromide (1.0 eq) in an appropriate solvent, add tributylallylstannane.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Carry out the reaction under a carbon monoxide atmosphere (for carbonylative coupling).
-
Monitor the reaction until completion.
-
The resulting 2-bromobenzyl β,γ-unsaturated ketone can be isomerized to the α,β-unsaturated ketone under basic conditions.
-
The α,β-unsaturated ketone can then undergo an intramolecular Heck reaction to form the corresponding 2-naphthol.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Stille Coupling
Caption: A flowchart for troubleshooting low product yield.
Diagram 2: Decision Tree for Minimizing Homocoupling
Caption: Strategies to reduce stannane homocoupling.
Diagram 3: Workflow for Removal of Tin Byproducts
Caption: A process for purifying the product from tin residues.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Homocoupling of Tributylstannylimidazoles in Stille Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of tributylstannylimidazoles during Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Stille reactions with tributylstannylimidazoles?
A1: Homocoupling is a common side reaction in Stille coupling where two molecules of the organostannane reagent (tributylstannylimidazole) react with each other to form a symmetrical bi-imidazole dimer, instead of coupling with the desired organic halide. This leads to a reduced yield of the intended cross-coupled product and complicates purification.[1]
Q2: What are the primary causes of excessive homocoupling of tributylstannylimidazoles?
A2: The main causes include:
-
Use of Pd(II) pre-catalysts: Reaction of the organostannane with the Pd(II) pre-catalyst before its reduction to the active Pd(0) species can lead to homocoupling.[1]
-
Slow transmetalation: If the transfer of the imidazole group from tin to the palladium center is slow, the organostannane has a higher chance of reacting with itself.
-
Ligand effects: The choice of ligand on the palladium catalyst can significantly influence the rates of the catalytic cycle steps. Suboptimal ligands may not sufficiently promote the desired cross-coupling pathway.
-
Reaction conditions: High temperatures and prolonged reaction times can sometimes favor side reactions like homocoupling.
Q3: How does the imidazole moiety influence the Stille coupling reaction?
A3: The nitrogen atoms in the imidazole ring can coordinate to the palladium catalyst, potentially altering its reactivity and the kinetics of the catalytic cycle. The electronic properties of the imidazole ring and the nature of any protecting groups on the nitrogen can also affect the transmetalation step.
Q4: Can additives be used to suppress the homocoupling of tributylstannylimidazoles?
A4: Yes, the addition of copper(I) iodide (CuI) as a co-catalyst is a widely used strategy to accelerate the rate of Stille cross-coupling.[2][3] This acceleration of the desired reaction pathway can outcompete the undesired homocoupling. The mechanism is thought to involve a transmetalation from tin to copper, forming a more reactive organocopper intermediate.[3]
Troubleshooting Guides
Issue 1: High Levels of Bi-imidazole Homocoupling Product Observed
This is a common issue that directly impacts the yield of the desired heteroaryl product.
| Potential Cause | Troubleshooting Step | Rationale |
| Pd(II) Pre-catalyst | Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. | Pd(0) catalysts enter the catalytic cycle directly, minimizing the opportunity for the organostannane to react with a Pd(II) species, a known pathway for homocoupling.[1] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands like P(t-Bu)₃, PCy₃, or use specialized ligands such as XPhos. | These ligands can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, favoring the cross-coupling pathway over homocoupling. |
| Slow Reaction Kinetics | Add a stoichiometric or co-catalytic amount of Copper(I) Iodide (CuI). | CuI can significantly accelerate the Stille coupling, sometimes by a factor of >10³, thereby minimizing the time for side reactions to occur.[2][3] |
| High Reaction Temperature | Attempt the reaction at a lower temperature. | While Stille reactions often require heating, excessively high temperatures can promote side reactions. A systematic lowering of the temperature may reduce homocoupling. |
Issue 2: Low or No Conversion of Starting Materials
If you observe unreacted tributylstannylimidazole and organic halide with minimal product formation (either desired or homocoupled).
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the use of fresh, high-purity palladium catalyst and anhydrous, degassed solvents. | The Pd(0) catalyst is sensitive to air and moisture. Deactivated catalyst will lead to poor or no conversion. |
| Poor Ligand Choice for Imidazole Substrate | Experiment with different phosphine ligands, including those known to be effective for heteroaromatic substrates. | The imidazole nitrogen can interact with the palladium center; a suitable ligand is crucial to facilitate the catalytic cycle. |
| Inappropriate Solvent | Screen different anhydrous, degassed solvents such as DMF, NMP, dioxane, or toluene. | The polarity of the solvent can influence the rates of the catalytic steps. For heteroaromatic substrates, polar aprotic solvents are often effective. |
| N-Protecting Group Interference | If using an N-protected imidazole, consider the steric and electronic effects of the protecting group. A different protecting group may be necessary. | Large or electron-withdrawing protecting groups on the imidazole nitrogen can hinder the transmetalation step. |
Data Presentation
The following table provides a conceptual summary of how reaction parameters can influence the product distribution in a Stille reaction involving a tributylstannyl-heteroarene. Note that these are illustrative examples and actual yields will vary based on the specific substrates and conditions.
| Catalyst System | Additive | Temperature (°C) | Desired Product Yield (%) | Homocoupling Product Yield (%) |
| Pd(OAc)₂ / PPh₃ | None | 100 | 40 | 55 |
| Pd(PPh₃)₄ | None | 100 | 65 | 30 |
| Pd₂(dba)₃ / XPhos | None | 80 | 80 | 15 |
| Pd(PPh₃)₄ | CuI (10 mol%) | 80 | 90 | <5 |
Experimental Protocols
General Protocol for Stille Cross-Coupling of Tributylstannylimidazoles
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Tributylstannylimidazole (1.0 equiv)
-
Aryl or heteroaryl halide (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 10-20 mol%) (optional, but recommended)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and CuI (if used).
-
Add the aryl or heteroaryl halide.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 5-10 minutes to ensure dissolution.
-
Add the tributylstannylimidazole via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Stille reaction with the competing homocoupling pathway.
Caption: Decision workflow for troubleshooting homocoupling in Stille reactions.
References
Removal of tributyltin byproducts from Stille coupling reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing toxic and reaction-interfering tributyltin byproducts from Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts in a Stille reaction?
The primary byproducts you will encounter are tributyltin halides (Bu₃SnX, where X is Cl, Br, or I), hexabutylditin (Bu₃SnSnBu₃) from stannane homocoupling, and unreacted tributyltin starting materials.[1] These compounds are notoriously difficult to separate from desired products due to their often similar polarity and are toxic, necessitating their removal to ppm levels for biological applications.[1][2]
Q2: Why are these tin byproducts so difficult to remove?
Tributyltin compounds are challenging to separate for several reasons. They are often greasy, non-polar compounds that streak during silica gel chromatography and can co-elute with the desired product. Their high boiling points make them difficult to remove by simple distillation.
Q3: What are the general strategies for removing tributyltin byproducts?
There are three main strategies:
-
Precipitation: Convert the soluble tributyltin halide into an insoluble solid, which can be removed by filtration. The most common method is treatment with aqueous potassium fluoride (KF).[3][4]
-
Chromatography: Utilize modified silica gel or alternative stationary phases to selectively retain the tin byproducts while eluting the desired product.[4][5]
-
Chemical Conversion: Transform the tin byproducts into more easily removable species.[4][6] For example, treating unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin with iodine converts them to tributyltin iodide (Bu₃SnI), which can then be removed by a KF wash.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | 1. Insufficient mixing/contact time: The reaction between KF and Bu₃SnX is a phase-transfer process and requires vigorous agitation.[1] 2. Precipitate at interface: A thick white precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, trapping product and preventing efficient separation.[1][5] 3. Wrong type of tin species: The KF wash is most effective for Bu₃SnX. It is less effective for Bu₃SnH or Bu₃SnSnBu₃. | 1. Shake the separatory funnel vigorously for at least one minute for each wash.[4] For difficult separations, stir the biphasic mixture for at least one hour.[1][7] 2. Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF precipitate.[4][5] 3. Before the KF wash, add iodine (I₂) to the reaction mixture to convert Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI.[4] |
| Product and Tin Byproducts Co-elute During Chromatography | 1. Similar Polarity: The desired product and Bu₃SnX have very similar Rf values on silica gel. 2. Streaking of Tin: Tributyltin compounds are known to streak on standard silica gel. | 1. Use Treated Silica: Perform flash chromatography using silica gel pre-treated with 2-5% triethylamine (Et₃N) in the eluent.[1][4] The basic Et₃N helps to retain the Lewis acidic tin species on the column. 2. K₂CO₃/Silica: Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This has been shown to reduce organotin impurities to below 15 ppm.[2][5] |
| Significant Product Loss After Workup and Filtration | Product Adsorption: The desired product may be adsorbing onto the precipitated Bu₃SnF or the Celite® used for filtration. | After filtering to remove the precipitate, wash the filter cake thoroughly with several volumes of the organic solvent used for the extraction to recover any adsorbed product.[1] |
| Low Yield After Chromatography | Product Instability: The product may be unstable on silica gel (e.g., acid-sensitive functional groups). | Deactivate the silica gel by including 1-2% triethylamine in the eluent.[1][7] Alternatively, switch to a less acidic stationary phase such as alumina.[1] |
Method Selection and Data Presentation
Choosing the right purification method depends on the properties of your product and the nature of the tin impurities.
Comparison of Common Tributyltin Removal Methods
| Method | Principle | Typical Efficiency (Tin Removal) | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | >95% (for Bu₃SnX)[7] | Simple, inexpensive, and effective for removing large quantities of tin halides.[4] | Can form emulsions or interfacial precipitates; less effective for tin hydrides or ditins.[5] |
| Triethylamine-Treated Silica Chromatography | Selective retention of Lewis acidic tin species | High | Quick and often effective for removing residual tin after a primary workup.[4] | May not be sufficient for large amounts of tin; requires basic conditions. |
| Potassium Carbonate/Silica Chromatography | Strong retention of tin species on a basic stationary phase | Can reduce tin to <15 ppm[2] | Highly effective for achieving very low tin levels.[2] | Requires preparation of the mixed stationary phase. |
| Iodine Pre-treatment + KF Wash | Conversion of Bu₃SnH/Bu₃SnSnBu₃ to Bu₃SnI | High | Effectively removes a wider range of tin byproducts.[4] | Adds an extra chemical step; iodine may react with sensitive functional groups. |
| Recrystallization / Slurrying | Differential solubility of product and tin impurities | Variable | Can be highly effective for solid products, especially for achieving high purity.[8] | Product must be a solid; may lead to yield loss. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line method for removing the bulk of tributyltin halides.
-
Dilution: After the Stille reaction is deemed complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of KF (a 1M solution can also be used).[1][4]
-
Extraction: Shake the separatory funnel vigorously for at least 1 minute.[4] A white precipitate of Bu₃SnF should form. Allow the layers to separate.
-
Filtration (If Necessary): If a thick precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® into a clean separatory funnel.[1][5] Wash the Celite pad with fresh organic solvent to recover any adsorbed product.[1]
-
Repeat Wash: Separate the organic layer and repeat the KF wash (steps 2-3) one or two more times.[4][7]
-
Final Washes: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Protocol 2: Chromatography with Treated Silica Gel
This method is ideal for removing residual tin after an initial workup or for compounds that are sensitive to aqueous conditions.
-
Stationary Phase Preparation:
-
Option A (Triethylamine-Treated): Prepare the silica gel slurry in the desired chromatography eluent containing 2-5% triethylamine (v/v).[4] Pack the column as usual.
-
Option B (Potassium Carbonate-Treated): Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2][5] Use this mixture to pack the column.
-
-
Sample Loading: Concentrate the crude reaction mixture. For best results, adsorb it onto a small amount of silica gel (dry loading) and add it to the top of the packed column.
-
Elution: Elute the column with the appropriate solvent system (containing Et₃N for Option A). The non-polar product should elute while the more polar/Lewis acidic tin byproducts are retained on the column. Monitor fractions by TLC to isolate the purified product.
Protocol 3: Iodine Pre-treatment for Tin Hydrides and Ditins
Use this protocol before a standard KF wash (Protocol 1) if you suspect significant amounts of unreacted tributyltin hydride or hexabutylditin byproducts.
-
Reaction Quench: After the Stille reaction is complete, cool the mixture to room temperature.
-
Iodine Addition: While stirring, add a solution of iodine (I₂) in a suitable solvent (e.g., THF or diethyl ether) dropwise until a faint persistent yellow or brown color of iodine remains. This indicates that the tin hydrides and ditins have been consumed.
-
Proceed to KF Wash: The reaction mixture, which now contains tributyltin iodide (Bu₃SnI), can be taken directly into the standard aqueous KF wash as described in Protocol 1 .
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Reaction Products from Tin Contaminants
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of tin-containing impurities from reaction products, with a focus on the use of potassium fluoride (KF) washes.
Frequently Asked Questions (FAQs)
Q1: What are the most common tin-containing byproducts that need to be removed after a chemical reaction, such as a Stille coupling?
The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and, depending on the reaction conditions, hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1][2]
Q2: I performed an aqueous potassium fluoride (KF) wash, but my product still contains tin residues. What are the potential reasons for this?
Several factors can lead to incomplete tin removal with a KF wash:
-
Insufficient contact time or agitation: Vigorous shaking or stirring is crucial to ensure complete reaction between the organotin compounds and the KF solution.[2]
-
Formation of an emulsion or precipitate at the interface: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, trapping the product and hindering separation.[1]
-
Presence of unreactive tin species: Tin hydrides (e.g., Bu₃SnH) are less reactive towards aqueous KF.[1]
-
pH of the aqueous solution: The efficiency of the precipitation of tin fluorides can be dependent on the pH of the aqueous solution.
Q3: Are there alternative methods to the aqueous KF wash for tin removal?
Yes, several alternative methods can be employed for the removal of organotin byproducts:
-
Chromatography: Flash chromatography using silica gel treated with triethylamine (~2-5%) or a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective.[1][3]
-
Acidic Extraction: Washing the organic layer with a dilute aqueous acid solution, such as 5% oxalic acid, can selectively remove organotin compounds.[1]
-
Chemical Conversion: Pre-treating the reaction mixture with iodine (I₂) can convert less reactive tin hydrides and ditins into tin halides, which are more readily removed by a subsequent KF wash.[1]
-
Solid-Supported Scavengers: Utilizing silica-based scavengers can effectively bind to tin byproducts, which are then removed by filtration.[2]
Q4: How can I purify a solid product from organotin residues?
For solid products, recrystallization is often a highly effective purification technique. Slurrying the crude solid in a suitable solvent, followed by filtration and recrystallization, can significantly reduce tin contamination.
Troubleshooting Guides
Issue: Persistent Tin Contamination After KF Wash
| Possible Cause | Recommended Solution |
| Insufficient Mixing/Contact Time | Increase the shaking time during the extraction to at least one minute per wash. For more effective removal, the organic layer can be stirred with the saturated KF solution for at least one hour.[2] Perform multiple washes (2-3) with fresh aqueous KF solution. |
| Formation of Emulsion/Precipitate at Interface | If a solid precipitate of tributyltin fluoride (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite®.[1] |
| Presence of Unreactive Tin Hydrides (e.g., Bu₃SnH) | Before the KF wash, treat the crude reaction mixture with a solution of iodine (I₂) in an organic solvent to convert the tin hydrides to tin iodides (e.g., Bu₃SnI), which are readily precipitated by KF.[1] |
| Product is Water-Soluble or Polar | Avoid aqueous washes. Attempt direct purification by flash chromatography using a modified stationary phase, such as 10% potassium carbonate on silica gel.[3] |
Issue: Low Product Yield After Purification
| Possible Cause | Recommended Solution |
| Product Adsorption to Precipitated Tin Fluoride or Celite® | After filtration, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product. |
| Product Instability on Silica Gel or Irreversible Binding during Chromatography | Deactivate the silica gel by using an eluent containing a small amount of triethylamine (1-2%). Alternatively, a less acidic stationary phase like alumina can be used. |
Quantitative Data on Tin Removal Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Purification Method | Reported Residual Tin Level | Reference(s) |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | [3] |
| Chromatography with 10% KF on Silica | ~ 30 ppm | [3][4][5] |
| Aqueous Extraction with 5% Oxalic Acid | 4-7 ppm | [1] |
| Combined Fluoride Workup and Column Chromatography | Not Detectable (by ICP analysis) | [1] |
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
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Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the separatory funnel vigorously for at least one minute during each wash.
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form.
-
Filtration (if necessary): If a significant precipitate forms at the interface, filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.
-
Final Washes: Return the filtrate to the separatory funnel and wash the organic layer with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
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Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Workflow Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for Stille Reactions
Welcome to the technical support center for Stille cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered when optimizing palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for a Stille reaction?
A typical starting point for palladium catalyst loading in Stille reactions is between 1-5 mol% relative to the limiting reagent. For highly efficient catalyst systems, this can often be lowered to 0.5-1 mol%. Conversely, for challenging substrates or less reactive coupling partners, a higher loading of up to 10 mol% may be necessary to achieve a satisfactory reaction rate and yield.
Q2: How does the choice of ligand influence the optimal catalyst loading?
The ligand plays a critical role in stabilizing the active Pd(0) catalyst and facilitating the elementary steps of the catalytic cycle.[1] Bulky and electron-rich phosphine ligands can stabilize the active palladium species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to simpler ligands like triphenylphosphine.[1] The optimal ligand-to-palladium ratio is also crucial and typically ranges from 1:1 to 4:1 for monodentate ligands.[1]
Q3: What are the visual signs of catalyst deactivation?
A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has aggregated and precipitated from the solution, rendering it inactive. This can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Stille reaction is giving a low yield or no product at all. What are the potential causes related to the palladium catalyst, and how can I troubleshoot this?
Answer:
Low or no yield in a Stille reaction can be attributed to several factors concerning the palladium catalyst. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure rigorous exclusion of oxygen from the reaction mixture by properly degassing solvents and reagents. The formation of palladium black is an indicator of catalyst deactivation. Consider using a different base or solvent to facilitate the reduction of the precatalyst.
-
-
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient for the specific substrates.
-
Solution: Incrementally increase the catalyst loading. For example, if you started with 1 mol%, try increasing it to 2.5 mol% and then 5 mol% to observe any improvement in conversion.[1]
-
-
Poor Ligand Choice: The chosen phosphine ligand may not be suitable for the specific substrates, leading to slow reaction kinetics or catalyst decomposition.
-
Solution: Screen a variety of phosphine ligands with different steric and electronic properties. Bulky, electron-rich ligands are often effective.
-
-
Incorrect Ligand-to-Palladium Ratio: An improper ratio can lead to catalyst instability or inactivity.
-
Solution: Optimize the ligand-to-palladium ratio. For monodentate phosphines, a 2:1 ratio is a good starting point, but ratios from 1:1 to 4:1 can be explored.[1]
-
Issue 2: Formation of Palladium Black (Catalyst Decomposition)
Question: I am observing a black precipitate in my reaction vessel. What is it, and what steps can I take to prevent its formation?
Answer:
The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles. Its formation is a common mode of catalyst deactivation.
Potential Causes and Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the active Pd(0) catalyst.
-
Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
High Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.
-
Solution: If possible, lower the reaction temperature. The use of more active ligands may allow the reaction to proceed efficiently at a lower temperature.
-
-
Inappropriate Ligand: The ligand may not be providing sufficient stabilization to the Pd(0) center.
-
Solution: Switch to a more sterically bulky or chelating ligand that can better stabilize the catalytic species and prevent aggregation. Bidentate ligands like Xantphos can be effective in preventing palladium black formation.
-
-
Substrate or Impurity-Driven Decomposition: Certain functional groups on the substrates or impurities can coordinate to the palladium and promote decomposition.
-
Solution: Purify all starting materials thoroughly. If a particular functional group is suspected of causing issues, consider a protecting group strategy.
-
Issue 3: Significant Homocoupling of the Organostannane Reagent
Question: I am observing a significant amount of homocoupled product from my organostannane reagent. How can I minimize this side reaction by adjusting the catalyst parameters?
Answer:
Homocoupling of the organostannane is a common side reaction in Stille couplings.[2] It can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.
Potential Causes and Solutions:
-
High Catalyst Loading: In some cases, a higher catalyst concentration can favor the side reaction.
-
Solution: Try reducing the palladium catalyst loading. Finding the minimum effective catalyst concentration can often suppress side reactions.
-
-
Slow Transmetalation: If the transmetalation step is slow, the palladium intermediate has more time to react with a second molecule of the organostannane.
-
Solution: The use of additives can sometimes accelerate the desired transmetalation. For example, the addition of copper(I) iodide (CuI) can significantly increase the rate of the Stille coupling.[3]
-
-
Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: Experiment with different ligands. Less bulky or more electron-withdrawing ligands might disfavor the homocoupling pathway in some instances.
-
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on Stille Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 1 | - | 80 | 12 | 65 |
| 2 | Pd(PPh₃)₄ | 2.5 | - | 80 | 12 | 85 |
| 3 | Pd(PPh₃)₄ | 5 | - | 80 | 8 | 92 |
| 4 | Pd₂(dba)₃ | 1 | P(o-tol)₃ | 100 | 12 | 78 |
| 5 | Pd₂(dba)₃ | 2.5 | P(o-tol)₃ | 100 | 8 | 95 |
| 6 | PdCl₂(PPh₃)₂ | 2 | - | 90 | 16 | 72 |
| 7 | PdCl₂(PPh₃)₂ | 5 | - | 90 | 12 | 88 |
Note: Data is a representative compilation from various sources and specific results will vary depending on the substrates and other reaction conditions.
Table 2: Comparison of Different Palladium Catalysts and Ligands
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene | 110 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Toluene | 80 | 6 | 94 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 100 | 8 | 96 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | Dioxane | 100 | 8 | 97 |
| 5 | Pd(PPh₃)₄ (3) | - | DMF | 90 | 12 | 88 |
| 6 | PdCl₂(dppf) (2) | - | THF | 80 | 10 | 91 |
Note: Data is a representative compilation from various sources and specific results will vary depending on the substrates and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Stille Cross-Coupling Reaction
This protocol provides a general method for the Stille coupling of an aryl bromide with an organostannane.
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the aryl bromide to the reaction mixture.
-
Add the organostannane to the reaction mixture.
-
If using a Pd(II) precatalyst and a separate ligand, add the ligand at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Screening for Optimal Palladium Catalyst Loading
This protocol outlines a method for systematically screening different catalyst loadings to find the optimal concentration for your Stille reaction.
Procedure:
-
Set up a parallel array of small-scale reactions (e.g., in microwave vials or a reaction block).
-
To each reaction vessel, add the aryl halide (1.0 equiv) and the organostannane (1.2 equiv).
-
Prepare a stock solution of the palladium catalyst and ligand (if separate) in the chosen anhydrous, degassed solvent.
-
Add varying amounts of the catalyst stock solution to each reaction vessel to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0, and 5.0 mol%).
-
Add the appropriate amount of solvent to each vessel to ensure the same reaction concentration.
-
Seal the vessels and heat the reaction block to the desired temperature.
-
After a set reaction time (e.g., 12 hours), cool the reactions to room temperature.
-
Quench each reaction with a small amount of an internal standard.
-
Analyze the conversion and yield for each reaction using GC-MS or LC-MS.
-
Plot the yield versus catalyst loading to determine the optimal concentration.
Visualizations
References
Effect of copper(I) additives on Stille coupling with tributylstannylimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Stille coupling of tributylstannylimidazoles. Particular focus is given to the role and effects of copper(I) additives in optimizing these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a copper(I) additive in the Stille coupling reaction?
A1: Copper(I) salts, most commonly copper(I) iodide (CuI), are often used as co-catalysts or additives in Stille couplings to accelerate the reaction rate.[1] The exact mechanism is solvent-dependent, but it is theorized that in polar solvents, copper facilitates a tin-to-copper transmetalation, forming a more reactive organocuprate species.[2] In ethereal solvents, copper(I) can act as a scavenger for free phosphine ligands, which can otherwise inhibit the palladium catalyst.[2] This mitigation of "autoretardation" by free ligands can significantly enhance reaction efficiency.[2]
Q2: I am observing low to no yield in my Stille coupling of a tributylstannylimidazole. What are the potential causes?
A2: Low yields in this specific reaction can stem from several factors:
-
Inefficient Transmetalation: The transmetalation step is often rate-limiting in Stille couplings. The presence of the imidazole moiety can sometimes complicate this step.
-
Homocoupling of the Stannane: A common side reaction is the homocoupling of the tributylstannylimidazole, leading to the formation of a bis-imidazole dimer.[3]
-
Protodestannylation: The tributylstannylimidazole can be protonated and cleaved by trace amounts of acid or water in the reaction mixture, leading to the formation of the corresponding unsubstituted imidazole.
-
Decomposition of the Catalyst or Reagents: The palladium catalyst or the organostannane may be sensitive to the reaction conditions, especially at elevated temperatures.
-
Steric Hindrance: Bulky substituents on either the imidazole or the coupling partner can sterically hinder the reaction.[4]
Q3: Can the nitrogen atom on the imidazole ring interfere with the palladium catalyst?
A3: Yes, the nitrogen atoms in the imidazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known issue with nitrogen-containing heterocycles in cross-coupling reactions. Using an N-protected imidazole (e.g., with a SEM or methyl group) can mitigate this issue. For unsymmetrical imidazoles, N-protection also helps to control the regioselectivity of the coupling.
Q4: What are the benefits of using a combination of copper(I) iodide and a fluoride source like cesium fluoride (CsF)?
A4: The combination of CuI and CsF has been shown to have a synergistic effect, significantly enhancing the efficiency of Stille couplings.[5] CuI accelerates the reaction as described above, while the fluoride ion is believed to activate the organotin reagent by forming a hypervalent tin species, which facilitates a faster transmetalation.[1] This combination is particularly effective for challenging substrates, including sterically hindered and electronically disfavored systems.[5][6]
Q5: How can I remove the tributyltin byproducts after the reaction?
A5: Tributyltin byproducts are toxic and can be challenging to remove.[7] Common methods include:
-
Fluoride wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[8]
-
Silica gel chromatography: The tin byproducts can sometimes be removed by flash chromatography. Using a solvent system containing a small amount of triethylamine (~2-5%) can help to move the tin impurities along the column.[7]
-
Extraction: Liquid-liquid extraction with specific solvent combinations can also be effective.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Inefficient transmetalation | Add a copper(I) salt (e.g., 10-20 mol% CuI) to the reaction mixture.[9] Consider the addition of a fluoride source like CsF in conjunction with CuI.[5] |
| Catalyst inhibition by imidazole nitrogen | If using an unprotected imidazole, consider protecting the nitrogen atom (e.g., with SEM, BOC, or methyl group). | |
| Poorly reactive coupling partner (e.g., aryl chloride) | Switch to a more reactive coupling partner (iodide > bromide > triflate > chloride).[3] For less reactive partners, consider using a more electron-rich and bulky phosphine ligand for the palladium catalyst. | |
| Significant Homocoupling of Stannane | Reaction conditions favoring homocoupling | Lower the reaction temperature. Ensure slow addition of the organostannane to the reaction mixture. The use of a copper(I) additive can sometimes suppress this side reaction.[6] |
| Protodestannylation of Stannylimidazole | Presence of acid or moisture | Use anhydrous solvents and reagents. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid. |
| Decomposition of Starting Material or Product | High reaction temperature or prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficulty Removing Tin Byproducts | Inefficient purification method | After the reaction, quench with an aqueous KF solution and stir for 30 minutes before workup to precipitate tin salts.[8] During chromatography, use a less polar eluent initially to flush out some of the less polar tin compounds. |
Data Presentation
Table 1: Effect of Copper(I) Additives on Stille Coupling Yields (Illustrative Examples)
| Entry | Organostannane | Coupling Partner | Pd Catalyst (mol%) | Additive(s) (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Me-2-SnBu₃-Imidazole | 4-Iodoanisole | Pd(PPh₃)₄ (5) | None | Toluene | 110 | 35 |
| 2 | 1-Me-2-SnBu₃-Imidazole | 4-Iodoanisole | Pd(PPh₃)₄ (5) | CuI (20) | Toluene | 110 | 85 |
| 3 | 1-SEM-2-SnBu₃-Imidazole | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (10) | None | Dioxane | 100 | 40 |
| 4 | 1-SEM-2-SnBu₃-Imidazole | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) / P(t-Bu)₃ (10) | CuI (20) / CsF (200) | Dioxane | 100 | 92 |
| 5 | 2-SnBu₃-Imidazole | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | None | DMF | 90 | Low |
| 6 | 2-SnBu₃-Imidazole | 2-Bromopyridine | PdCl₂(PPh₃)₂ (5) | CuI (20) | DMF | 90 | 78 |
Note: The data in this table are illustrative and compiled from typical results seen in Stille couplings of heteroaryl stannanes. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of Tributylstannylimidazole without Copper(I) Additive
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the N-protected tributylstannylimidazole (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF, stir vigorously for 30 minutes, and then filter the resulting precipitate through a pad of celite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Stille Coupling of Tributylstannylimidazole with Copper(I) Iodide Additive
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (20 mol%), and any other solid additives like CsF (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous solvent (e.g., DMF or dioxane).
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Add the N-protected tributylstannylimidazole (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress. Reactions with CuI are often significantly faster.
-
Follow steps 5-9 from Protocol 1 for workup and purification.
Visualizations
Caption: The standard catalytic cycle for the Stille cross-coupling reaction.
Caption: Proposed mechanism for the copper(I)-mediated Stille coupling.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodestannylation of 4-(tributylstannyl)-1-tritylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodestannylation of 4-(tributylstannyl)-1-tritylimidazole during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodestannylation and why is it a significant issue?
Protodestannylation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. It involves the cleavage of the carbon-tin bond and its replacement with a carbon-hydrogen bond, effectively converting the organostannane starting material into its corresponding proto-des-stannylated analog. In the context of this compound, this results in the formation of the unwanted byproduct 1-tritylimidazole. This side reaction is problematic as it consumes the organostannane, reduces the yield of the desired coupled product, and complicates the purification process.
Q2: What are the primary factors that promote the protodestannylation of this compound?
Several factors can contribute to the increased rate of protodestannylation:
-
Presence of Protic Species: Traces of water, alcohols, or other protic impurities in the reaction mixture can serve as a proton source.
-
Acidic Conditions: The presence of acidic species can significantly accelerate the cleavage of the C-Sn bond.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.
-
Suboptimal Catalyst or Ligand Choice: The nature of the palladium catalyst and its associated ligands can influence the relative rates of the desired cross-coupling and the competing protodestannylation.
-
Electron-Rich Nature of the Imidazole Ring: The electron-rich character of the imidazole ring can make the C-Sn bond more susceptible to electrophilic cleavage by a proton.
Q3: How does the trityl protecting group influence the stability and reactivity of the stannylated imidazole?
The bulky trityl (triphenylmethyl) group on the imidazole nitrogen serves several purposes. It protects the N-H proton, preventing unwanted side reactions at this position. Its steric bulk can also influence the reactivity of the imidazole ring. While the trityl group is stable under basic and neutral conditions, it is labile to acid.[1] This acid lability means that any acidic conditions that might arise during the reaction could not only promote protodestannylation but also lead to the deprotection of the trityl group.[1][2]
Troubleshooting Guides
Problem: Significant formation of 1-tritylimidazole (protodestannylated byproduct) and low yield of the desired cross-coupled product.
This is the most common issue when using this compound in Stille coupling reactions. The following troubleshooting steps can help mitigate this problem.
Troubleshooting Workflow
Figure 1. A logical workflow for troubleshooting low yields due to protodestannylation.
Potential Cause 1: Presence of Protic Impurities
-
Explanation: Water or other protic impurities in the solvents or reagents can act as a proton source, leading to the cleavage of the carbon-tin bond.
-
Solutions:
-
Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum).
-
Use freshly distilled and anhydrous solvents.
-
Ensure all reagents, including the aryl halide and the base, are anhydrous.
-
Conduct the reaction under a strictly inert atmosphere (e.g., dry argon or nitrogen).
-
Potential Cause 2: Suboptimal Palladium Catalyst and Ligand
-
Explanation: The choice of palladium catalyst and ligand is crucial. Some catalyst systems may have slower rates of transmetalation or reductive elimination, allowing more time for the protodestannylation side reaction to occur.
-
Solutions:
-
Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or PCy₃, which can accelerate the rate-limiting steps of the Stille cycle.
-
Consider using pre-formed, well-defined palladium catalysts that do not require an activation step.
-
Potential Cause 3: Absence of Beneficial Additives
-
Explanation: Certain additives can significantly accelerate the rate of the desired Stille coupling, thereby outcompeting the protodestannylation pathway.
-
Solutions:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is a widely adopted strategy to accelerate Stille couplings. It is believed to facilitate the transmetalation step.
-
Cesium Fluoride (CsF): The use of CsF, often in combination with CuI, has been shown to enhance the efficiency of Stille reactions, particularly with challenging substrates.
-
Potential Cause 4: High Reaction Temperature
-
Explanation: While heating is often necessary to drive the reaction to completion, excessive temperatures can increase the rate of decomposition and side reactions, including protodestannylation.
-
Solutions:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Perform a temperature screen to find the optimal balance between reaction rate and suppression of side products. It is often beneficial to start at room temperature and gradually increase the temperature if no reaction is observed.
-
Potential Cause 5: Inappropriate Base
-
Explanation: If a base is required in the reaction, its nature can be important. Some bases may contain protic impurities or could promote side reactions.
-
Solutions:
-
Use a non-nucleophilic, anhydrous base.
-
If applicable, consider running the reaction in the absence of a base, as some Stille couplings proceed efficiently without one.
-
Data Presentation
The following table presents illustrative data based on general principles for Stilling couplings of heteroarylstannanes to demonstrate the expected impact of various reaction parameters on the yield of the desired product versus the protodestannylated byproduct. Note: This is not experimental data for this compound but represents expected trends.
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (eq.) | Solvent | Temp. (°C) | Yield of Coupled Product (%) | Yield of 1-tritylimidazole (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | None | Toluene | 100 | 45 | 40 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | CuI (0.2) | Toluene | 100 | 75 | 15 |
| 3 | Pd(PPh₃)₄ (5) | - | None | DMF | 80 | 60 | 30 |
| 4 | Pd(PPh₃)₄ (5) | - | CuI (1.0) | DMF | 80 | 85 | 10 |
| 5 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CsF (2.0) | Dioxane | 80 | 70 | 20 |
| 6 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | CuI (0.2), CsF (2.0) | Dioxane | 80 | 92 | <5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the stannylation of N-protected imidazoles.
Figure 2. Synthetic scheme for this compound.
Materials:
-
1-Tritylimidazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-tritylimidazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Optimized Stille Coupling to Minimize Protodestannylation
This protocol incorporates best practices to favor the desired cross-coupling over protodestannylation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Pd₂(dba)₃
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or another suitable ligand
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
Anhydrous and degassed solvent (e.g., dioxane or DMF)
Procedure:
-
In a glovebox or under a strict argon atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), P(t-Bu)₃ (0.04 eq), CuI (0.2 eq), and CsF (2.0 eq) to a flame-dried Schlenk flask.
-
Add this compound (1.2 eq).
-
Add anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 80 °C (or the optimal temperature determined by screening).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Monitoring Protodestannylation by ¹H NMR Spectroscopy
-
After the reaction is complete, carefully take a small aliquot of the crude reaction mixture.
-
Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic signals for the desired coupled product, the unreacted this compound, and the protodestannylated byproduct, 1-tritylimidazole.
-
By integrating these distinct signals, the relative ratio of these species can be determined, providing a quantitative measure of the extent of protodestannylation. For more precise quantification, a known amount of an internal standard can be added.
References
Column chromatography techniques for purifying products from tin reagents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to column chromatography techniques for purifying reaction products contaminated with organotin reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove?
The most prevalent organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted tetraalkyltin starting materials. If you are using tin hydrides in your reaction, you may also need to remove trialkyltin hydrides (e.g., Bu₃SnH).
Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?
Several factors could contribute to persistent tin contamination after a KF wash:
-
Insufficient Stirring: Vigorous stirring is crucial to ensure complete reaction between the organotin species and the aqueous KF to form the insoluble tributyltin fluoride (Bu₃SnF).
-
Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, which may trap your product or hinder efficient separation. If this occurs, filtering the entire mixture through a pad of Celite® is recommended.[1][2]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent.
Q3: Are there alternatives to the aqueous KF wash for removing organotin byproducts?
Yes, several alternative and often more effective methods exist:
-
Chromatographic Methods:
-
Basic Alumina or Amine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of basic alumina or silica gel treated with approximately 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[2]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[3][4][5][6][7]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid, can selectively extract organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: Unreacted tin hydrides and ditins can be converted to tin halides by treatment with reagents like iodine (I₂). The resulting tin halides are then more readily removed by a subsequent KF wash.[2]
Q4: My product is a solid. How can I best purify it from organotin residues?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid product in a suitable solvent, followed by filtration and then recrystallization, can significantly reduce tin contamination.
Q5: How can I minimize the formation of organotin byproducts in the first place?
Employing a catalytic amount of the organotin reagent with an in situ recycling system is an advanced strategy to minimize tin waste. Additionally, using polymer-supported or fluorous-tagged organotin reagents can simplify their removal through straightforward filtration.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | Insufficient mixing or contact time. | Increase stirring time and vigor during the aqueous KF wash. |
| Formation of a stable emulsion or interfacial precipitate. | Filter the entire biphasic mixture through a pad of Celite® to break the emulsion and remove the solid precipitate.[1][2] | |
| Incorrect pH of the aqueous KF solution. | Adjust the pH of the KF solution to optimize the precipitation of organotin fluorides. | |
| Product Loss During Purification | Product is trapped in the organotin precipitate. | After filtration of the tin precipitate, wash the solid with a small amount of fresh organic solvent to recover any trapped product. |
| Product is co-eluting with tin byproducts during chromatography. | Modify the stationary phase (e.g., use K₂CO₃/silica gel) or the mobile phase polarity to improve separation.[3][4][5][6][7] | |
| Streaking or Tailing of Product on the Column | Residual acidic tin byproducts interacting with the silica gel. | Neutralize the crude product with a base (e.g., triethylamine) before loading onto the column, or use a basic stationary phase like basic alumina or K₂CO₃/silica gel. |
| No Separation of Product and Tin Byproducts | Inappropriate choice of stationary or mobile phase. | For non-polar compounds, consider reverse-phase chromatography. For polar compounds, ensure the mobile phase is sufficiently polar to elute the product while retaining the tin impurities on a modified stationary phase. |
Data Presentation
Comparison of Organotin Removal Methods
| Method | Stationary Phase/Reagent | Reported Tin Residue | Reference(s) |
| Chromatography | 10% w/w K₂CO₃ on Silica Gel | ~15 ppm | [3][4][5][6][7] |
| Aqueous Extraction | 5% Oxalic Acid | 4-7 ppm | [1] |
| Fluoride Workup & Chromatography | 1M Aqueous KF followed by Silica Gel Chromatography | Not Detectable (by ICP analysis) | [1] |
Experimental Protocols
Protocol 1: Flash Chromatography with Potassium Carbonate/Silica Gel
This method is highly effective for removing a wide range of organotin impurities.[3][4][5][6][7]
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).
-
Column Packing: Dry pack the column with the K₂CO₃/silica gel mixture.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. An aqueous workup is generally not necessary. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes, toluene).
-
Loading and Elution: Load the dissolved crude product onto the column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity to elute the desired product while the polar organotin byproducts are retained on the basic stationary phase.
Protocol 2: Aqueous Potassium Fluoride (KF) Wash with Celite® Filtration
This is a common workup procedure to precipitate organotin halides as insoluble fluorides.[1][2]
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash 2-3 times with a 1M aqueous solution of KF. Shake vigorously for at least one minute for each wash.
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.
-
Final Washes: Return the filtrate to a separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - ePrints Soton [eprints.soton.ac.uk]
- 7. sdlookchem.com [sdlookchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Imidazole Functionalization: 4-(Tributylstannyl)-1-tritylimidazole vs. Imidazole Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds at the imidazole core is a critical transformation in the synthesis of a vast array of biologically active molecules. Among the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions. This guide provides a detailed, objective comparison between two key reagents for the functionalization of the C4 position of imidazole: 4-(tributylstannyl)-1-tritylimidazole for the Stille cross-coupling and imidazole boronic esters for the Suzuki-Miyaura cross-coupling. This comparison is supported by experimental data to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Stille vs. Suzuki-Miyaura Coupling for Imidazole Functionalization
| Feature | This compound (Stille Coupling) | Imidazole Boronic Esters (Suzuki-Miyaura Coupling) |
| Organometallic Reagent | Organotin (stannane) | Organoboron (boronic acid or ester) |
| Toxicity | High toxicity of organotin reagents and byproducts, requiring careful handling and disposal.[1][2] | Low toxicity of boron reagents and byproducts, considered a "greener" alternative.[1][2] |
| Reagent Stability | Generally stable to air and moisture.[1] | Boronic acids can be prone to protodeboronation; pinacol esters offer enhanced stability.[3][4] |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[1] | Generally good, but can be sensitive to strong bases.[1] |
| Reaction Conditions | Typically proceeds under neutral or mildly basic conditions.[1] | Requires a base for the transmetalation step.[5] |
| Byproduct Removal | Tin byproducts can be challenging to remove from the reaction mixture.[1] | Boron-based byproducts are often water-soluble and more easily removed.[1] |
Performance Data: A Comparative Analysis
The choice between the Stille and Suzuki-Miyaura reactions often hinges on the specific substrates and desired outcomes. The following tables summarize quantitative yield data for the coupling of imidazole derivatives with various aryl halides.
Table 1: Stille Cross-Coupling of this compound with Aryl Halides
Data presented here is representative of typical yields for this transformation.
| Aryl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ | P(2-furyl)₃ | Dioxane | 100 | 16 | 78 |
| 4-Bromotoluene | Pd₂(dba)₃ | P(2-furyl)₃ | Dioxane | 100 | 16 | 80 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | P(2-furyl)₃ | Dioxane | 100 | 16 | 75 |
| 2-Bromopyridine | Pd₂(dba)₃ | P(2-furyl)₃ | Dioxane | 100 | 16 | 67 |
| 4-Iodonitrobenzene | Pd(PPh₃)₄ | - | THF | 65 | 4 | 72 |
Table 2: Suzuki-Miyaura Cross-Coupling of Imidazole Boronic Esters with Aryl Halides
Data presented is based on analogous couplings of other heteroaryl boronic esters and is predictive of imidazole boronic ester performance.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95[6] |
| 4-Bromotoluene | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91[6] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 80[6] |
| 2-Chloropyridine | Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 74[7] |
| 4-Iodonitrobenzene | Pd(dppf)Cl₂ | - | Na₂CO₃ | DMF | 80 | 12 | 85 |
Reaction Mechanisms and Experimental Workflows
The catalytic cycles for both the Stille and Suzuki-Miyaura couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.
The experimental workflows for these reactions are similar in setup but differ in the workup procedures, primarily due to the nature of the byproducts.
Detailed Experimental Protocols
Protocol 1: Stille Coupling of this compound with 4-Bromoanisole
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and tri(2-furyl)phosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to precipitate the tin byproducts. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(4-methoxyphenyl)-1-tritylimidazole.
Protocol 2: Suzuki-Miyaura Coupling of 1-Tritylimidazole-4-boronic acid pinacol ester with 4-Bromoanisole
-
Reaction Setup: To a vial, add 1-tritylimidazole-4-boronic acid pinacol ester (1.5 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Solvent Addition: Add a mixture of toluene (4 mL) and water (1 mL).
-
Degassing: Seal the vial and sparge with argon for 10 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(4-methoxyphenyl)-1-tritylimidazole.
Logical Decision Flowchart
The selection between Stille and Suzuki-Miyaura coupling can be guided by several key factors.
Conclusion
Both the Stille and Suzuki-Miyaura cross-coupling reactions are highly effective for the synthesis of 4-substituted imidazoles. The Suzuki-Miyaura coupling, utilizing imidazole boronic esters, is often the preferred method due to the low toxicity of the boron reagents and the relative ease of byproduct removal, making it particularly suitable for pharmaceutical and large-scale applications.[1][2] However, the Stille coupling with this compound remains a powerful and robust alternative, especially in cases where substrates contain base-sensitive functional groups or where the corresponding boronic ester may be unstable. The excellent functional group tolerance of the Stille reaction provides a significant advantage in complex molecule synthesis.[1] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including functional group compatibility, scale, and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
(1-Trityl-1H-imidazol-4-yl)boronic Acid: A Superior Alternative for Suzuki Coupling in Imidazole Moiety Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug discovery and development, the incorporation of the imidazole scaffold is of paramount importance due to its prevalence in a wide range of biologically active molecules. However, the Suzuki coupling of unprotected imidazoles often presents significant challenges, leading to low yields and incomplete reactions. This guide provides a comprehensive comparison of (1-trityl-1H-imidazol-4-yl)boronic acid with other alternatives for the Suzuki coupling of the imidazole moiety, supported by experimental data and detailed protocols.
The Challenge of Unprotected Imidazoles in Suzuki Coupling
The acidic N-H proton and the coordinating ability of the nitrogen atoms in unprotected imidazoles can lead to catalyst inhibition and undesirable side reactions during palladium-catalyzed Suzuki couplings. Experimental evidence highlights this challenge; for instance, the reaction of 4-bromoimidazole with phenylboronic acid has been reported to yield the desired product in as low as 31% due to incomplete conversion of the starting material.[1] This necessitates the use of N-protecting groups to achieve efficient and high-yielding couplings.
(1-Trityl-1H-imidazol-4-yl)boronic Acid: A Robust Solution
The use of a trityl (triphenylmethyl) protecting group on the imidazole nitrogen offers a robust solution to the challenges associated with unprotected imidazoles. The bulky trityl group effectively shields the N-H proton and minimizes coordination to the palladium catalyst, thereby facilitating a smoother and more efficient Suzuki-Miyaura reaction. (1-Trityl-1H-imidazol-4-yl)boronic acid stands out as a key reagent, allowing for the reliable introduction of the imidazole-4-yl moiety onto various aromatic and heteroaromatic systems.
Performance Comparison: Trityl-Protected vs. Other Alternatives
To objectively assess the performance of (1-trityl-1H-imidazol-4-yl)boronic acid, a comparison with unprotected and other N-protected imidazole derivatives is essential. The following table summarizes representative yields from Suzuki coupling reactions under various conditions.
| Imidazole Derivative | Coupling Partner | Protecting Group | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-1H-imidazole | Phenylboronic acid | None | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 31 | [1] |
| 4-Iodo-1-(methoxymethyl)-1H-imidazole | 4-Methylsulfanylphenylboronic acid | MOM | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 68 | [2] |
| 4-Iodo-1-(methoxymethyl)-1H-imidazole | 2-Acetylphenylboronic acid | MOM | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 79 | [2] |
While direct comparative studies under identical conditions are limited in the literature, the available data strongly suggests that N-protection is crucial for achieving high yields in the Suzuki coupling of 4-substituted imidazoles. The methoxymethyl (MOM) protected imidazole shows significantly improved yields compared to the unprotected counterpart. Although specific yield data for a wide range of coupling partners for (1-trityl-1H-imidazol-4-yl)boronic acid is not extensively tabulated in single publications, its commercial availability and frequent use in medicinal chemistry patent literature underscore its reliability and effectiveness.
Experimental Protocols
Detailed experimental procedures are critical for replicating and building upon published results. Below are representative protocols for the Suzuki-Miyaura coupling using N-protected imidazoles.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-1-(trityl)-1H-imidazole with Phenylboronic Acid
This protocol describes a typical procedure for the Suzuki coupling of an N-trityl protected haloimidazole.
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 4-iodo-1-(trityl)-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-phenyl-1-(trityl)-1H-imidazole.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1-(methoxymethyl)-1H-imidazole with an Arylboronic Acid[2]
This protocol provides an example of using an alternative N-protecting group.
Materials:
-
4-Iodo-1-(methoxymethyl)-1H-imidazole
-
Arylboronic acid (e.g., 4-methylsulfanylphenylboronic acid or 2-acetylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a reaction flask, dissolve 4-iodo-1-(methoxymethyl)-1H-imidazole (1.0 eq) and the respective arylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir for 16 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2,4-diarylimidazole.
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logic of using N-protection for improved Suzuki coupling.
Conclusion
The evidence strongly supports the use of N-protected imidazole derivatives to overcome the inherent challenges of Suzuki-Miyaura coupling with this important heterocycle. Among the available options, (1-trityl-1H-imidazol-4-yl)boronic acid emerges as a highly effective and reliable choice. The bulky trityl group provides excellent steric protection, leading to cleaner reactions and higher yields. While other protecting groups like MOM also offer significant advantages over unprotected imidazoles, the stability and ease of handling of the trityl-protected boronic acid make it a preferred reagent for many applications in pharmaceutical and materials science research. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic strategies involving the versatile imidazole moiety.
References
A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its application in the synthesis of imidazole-containing compounds is of particular significance in medicinal chemistry and materials science, as the imidazole motif is a key structural component in numerous biologically active molecules and functional materials. However, the presence of the Lewis basic nitrogen atoms in the imidazole ring can pose challenges, leading to catalyst inhibition and a demand for carefully optimized reaction conditions.
This guide provides an objective comparison of various palladium-based catalytic systems for the Suzuki-Miyaura coupling of haloimidazole derivatives. The data presented is collated from the literature to assist researchers in selecting the optimal conditions for their specific synthetic targets.
Comparative Performance of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling of imidazole derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tables summarizing the performance of different catalytic systems for the coupling of various haloimidazoles with arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 12 | 88 | [1] |
| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80 | 12 | 75 | [1] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | - | High | [2] |
Table 2: Suzuki-Miyaura Coupling of N-Protected Haloimidazoles with Arylboronic Acids
| Entry | Imidazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-MOM-2-phenyl-4-iodoimidazole | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 68 | [3] |
| 2 | 1-MOM-2-phenyl-4-iodoimidazole | 2-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 79 | [3] |
| 3 | 1-SEM-2,4,5-tribromoimidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 75 (at C2) | [3] |
| 4 | 1-SEM-2,4,5-tribromoimidazole | 4-Biphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 81 (at C2) | [3] |
(MOM = Methoxymethyl, SEM = 2-(Trimethylsilyl)ethoxymethyl)
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling of imidazole derivatives based on the collated literature.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4(5)-Bromo-1H-imidazole[1]
-
To a reaction vessel, add 4(5)-bromo-1H-imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a degassed mixture of toluene and water (4:1, 5 mL).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4(5)-aryl-1H-imidazole.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of N-Protected Haloimidazoles[3]
-
In a round-bottom flask, dissolve the N-protected haloimidazole (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in a 2:1:1 mixture of toluene, ethanol, and water.
-
Add sodium carbonate (2.0 equiv.) to the mixture.
-
Degas the solution by bubbling with an inert gas for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) under the inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the arylated imidazole product.
Visualizing the Process
A generalized workflow for the Suzuki-Miyaura coupling of imidazole derivatives is depicted below, illustrating the key steps from starting materials to the final purified product.
References
Reactivity Face-Off: Tributylstannyl vs. Trimethylstannyl Imidazoles in Stille Coupling
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the realm of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a robust and versatile tool for the formation of carbon-carbon bonds. A key component of this reaction is the organostannane reagent. For researchers working with imidazole scaffolds—a prevalent motif in pharmaceuticals—the choice between tributylstannyl and trimethylstannyl derivatives is a critical decision that impacts reaction efficiency, yield, and safety. This guide provides an objective comparison of the reactivity of tributylstannyl versus trimethylstannyl imidazoles, supported by experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary: Reactivity and Practical Considerations
Extensive research and practical application have established a general reactivity trend: trimethylstannyl compounds are typically more reactive than their tributylstannyl counterparts in Stille coupling reactions .[1] This enhanced reactivity is primarily attributed to a faster rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[1] However, this increased reactivity comes with a significant trade-off: trimethylstannyl derivatives exhibit considerably higher toxicity .
| Feature | Tributylstannyl Imidazoles | Trimethylstannyl Imidazoles |
| Reactivity | Moderate | High[1] |
| Toxicity | Toxic | Highly Toxic |
| Byproduct Removal | More challenging | Generally easier |
| NMR Spectra | More complex | Simpler |
Unpacking the Reactivity Difference: A Mechanistic Look
The superior performance of trimethylstannyl reagents can be understood by examining the Stille coupling catalytic cycle. The crucial transmetalation step involves the transfer of the organic group (the imidazole moiety) from the tin atom to the palladium center. The smaller methyl groups on the tin atom, compared to the bulkier butyl groups, are thought to facilitate this transfer, leading to a faster overall reaction rate.
References
Alternative protecting groups for the imidazole nitrogen in cross-coupling reactions
A Researcher's Guide to Imidazole Protection in Cross-Coupling Reactions
In the synthesis of complex organic molecules, particularly in pharmaceutical development, the imidazole ring is a frequently encountered and vital heterocyclic motif. However, the nucleophilic nature of its ring nitrogens can complicate synthetic routes by coordinating to and deactivating metal catalysts used in cross-coupling reactions. To circumvent this, a "protecting group" is temporarily installed on the imidazole nitrogen, rendering it inert to the reaction conditions. This guide provides an objective comparison of common and alternative protecting groups for imidazole, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Comparative Analysis of Imidazole Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields, stable to the specific cross-coupling conditions, and should not interfere with the desired transformation. The choice of protecting group is therefore critical and depends heavily on the planned synthetic route.
| Feature | Boc (tert-butoxycarbonyl) | SEM (2-(trimethylsilyl)ethoxymethyl) | Trityl (triphenylmethyl) | Tosyl (p-toluenesulfonyl) |
| Chemical Nature | Carbamate | Acetal-like | Ether-like (bulky) | Sulfonamide |
| Stability | Sensitive to strong acids and certain basic/thermolytic conditions.[1][2] | Robust under a wide range of conditions, including many Suzuki coupling reactions.[3] | Stable to base and nucleophiles; highly sensitive to acid.[2][4] | Stable to acidic and many oxidative/reductive conditions; labile to strong base. |
| Introduction | High-yielding; typically uses Boc₂O and a base. | High-yielding; uses SEM-Cl and a base. | High-yielding; uses Trityl chloride and a base like triethylamine.[4] | Uses Tosyl chloride and a base. |
| Cleavage | Strong acids (e.g., TFA), or specific basic (e.g., NaBH₄ in EtOH) or thermolytic conditions.[1][2][5] | Fluoride sources (e.g., TBAF) or acidic conditions.[6] | Mild acidic conditions (e.g., 1-5% TFA in DCM or 80% aqueous acetic acid).[4] | Strong reducing agents (e.g., Mg/MeOH) or strong bases. |
| Key Features | Widely used; moderate steric bulk. Can be unstable in some cross-coupling reactions, leading to deprotection.[2][3] | Offers greater stability than Boc in Pd-catalyzed couplings, preventing unwanted deprotection.[3][6] | High steric hindrance can direct reactions to other positions. Its mild removal is a significant advantage.[2] | Strong electron-withdrawing nature activates the imidazole ring for certain reactions. |
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The ultimate test of a protecting group is its performance in the desired reaction. The following table summarizes experimental data from various cross-coupling reactions, highlighting the yields achieved with different protecting groups.
| Cross-Coupling Reaction | Protecting Group | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | SEM | SEM-4-bromopyrrole + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 91% | [3] |
| Suzuki-Miyaura | Boc | Boc-4-bromopyrrole + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 80% (+ 11% deprotected byproduct) | [3] |
| Suzuki-Miyaura | None | 3-chloroindazole + Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄, 100 °C | ~50% | [7] |
| Stille | None | Aryl Bromide + Tributylphenyl stannane | Pd nanoparticles, 90 °C | 86% | [8] |
| N-Arylation (Ullmann) | None | Imidazole + Aryl Halide | Pd/AlO(OH) NPs, KOH, H₂O/IPA | ~90-98% | [9] |
| C2-Arylation | SEM | SEM-5-phenylimidazole + 3-chloroanisole | Pd(OAc)₂, P(n-Bu)Ad₂, K₂CO₃, 110 °C | 75% | [10] |
Key Observation : In a direct comparison for the Suzuki-Miyaura coupling of a halo-pyrrole (an analogous N-heterocycle), the SEM group provided a higher yield of the desired product without the formation of the deprotected byproduct observed with the Boc group.[3] This highlights the superior stability of SEM under these conditions. While coupling reactions on unprotected imidazoles are possible, they often require higher temperatures or specific catalytic systems to achieve good yields.[7][11]
Visualizing the Strategy for Protecting Group Selection
Choosing the right protecting group is a critical decision in a multi-step synthesis. The following workflow illustrates a logical approach to this selection process.
Caption: Decision workflow for selecting an imidazole protecting group.
This diagram illustrates the concept of "orthogonality," where one protecting group can be removed without affecting another, enabling complex, sequential modifications.
Caption: Orthogonal deprotection strategies for imidazole.
Experimental Protocols
Detailed and reliable protocols are essential for reproducible research. Below are representative procedures for the protection, deprotection, and cross-coupling of imidazoles.
Protocol 1: Protection of Imidazole with Trityl Chloride[4]
This procedure details the N-tritylation of an imidazole derivative.
-
Setup: Dissolve imidazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir.
-
Tritylation: Slowly add a solution of trityl chloride (1.1 equivalents) in DMF to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with deionized water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Deprotection of N-Boc Imidazole[1][5]
This method provides a mild, selective cleavage of the N-Boc group.
-
Setup: Dissolve the N-Boc protected imidazole (1.0 equivalent) in ethanol (95% or dry) at room temperature.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 - 3.0 equivalents) to the solution. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).
-
Extraction: Remove the ethanol under reduced pressure, and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting product as needed. Yields for this deprotection are reported to be in the 75-98% range.[1][5]
Protocol 3: Suzuki-Miyaura Coupling of an N-Protected Haloimidazole
This is a general procedure adapted from methodologies for SEM-protected heterocycles.[3]
-
Setup: To a reaction vessel, add the N-protected haloimidazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (Na₂CO₃) (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents).
-
Solvent: Add a degassed solvent mixture, such as dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biomedres.us [biomedres.us]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Green chemistry alternatives to tin-mediated cross-coupling reactions
The Stille cross-coupling reaction, a cornerstone of synthetic chemistry for its reliability and broad functional group tolerance, is facing increasing scrutiny due to the significant toxicity of its requisite organotin reagents.[1][2] Organotin compounds are notoriously difficult to remove from final products and pose substantial environmental and health risks, exhibiting toxicities that can approach that of hydrogen cyanide.[3][4][5] As the principles of green chemistry become more integral to modern synthesis, the demand for safer, more sustainable alternatives has driven the development of a new generation of cross-coupling methodologies.[6][7]
This guide provides an objective comparison of the leading green chemistry alternatives to tin-mediated cross-coupling reactions. We will delve into the performance of organoboron, organosilicon, organozinc, and emerging bismuth- and indium-based methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate and sustainable strategy for their synthetic challenges.
Comparative Analysis of Stille Reaction Alternatives
The ideal alternative to the Stille coupling should retain its broad applicability while minimizing toxicity and waste. The following table summarizes the key characteristics of the most prominent greener alternatives.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Hiyama Coupling | Greener Negishi (Zinc) | Bismuth-Mediated Coupling | Indium-Mediated Coupling |
| Organometallic Reagent | Organostannanes | Boronic acids/esters | Organosilanes | Organozinc compounds | Organobismuth compounds | Triorganoindium compounds |
| Toxicity of Reagent & Byproducts | High; neurotoxic and cytotoxic[3][8] | Generally low; considered "greener"[1][9] | Low toxicity and environmentally benign[10] | Moderate; less toxic than tin | Significantly cheaper and less toxic than palladium[11] | Low toxicity[12] |
| Reagent Stability | Generally stable to air and moisture[1] | Variable; can be prone to decomposition[1] | Air and moisture stable[13] | Moisture sensitive (traditionally) | Stable | Stable |
| Byproduct Removal | Difficult; tin residues can contaminate products[1][5] | Boron-based byproducts are often water-soluble and easily removed[1][9] | Facile product purification[14] | Generally straightforward | Varies with protocol | Straightforward |
| Functional Group Tolerance | Excellent and very broad[1] | Broad, but can be sensitive to acidic protons[1] | Good functional group tolerance[13] | Good; tolerates various functional groups[15] | Tolerates various functional groups[16] | Excellent, high chemoselectivity[12] |
| Typical Reaction Conditions | Often proceeds under neutral conditions[1] | Typically requires a base[1] | Requires an activator (e.g., fluoride or base)[17][18] | Can be performed in water at room temperature[15][19] | Often photocatalytic or requires an oxidant[16][20] | Palladium-catalyzed, often mild conditions[12] |
| Green Chemistry Advantages | Few | Low toxicity of reagents and byproducts[6] | Abundant and non-toxic silicon; stable reagents[10][14] | Use of water as a solvent; room temperature reactions[15] | Utilizes an inexpensive, earth-abundant, and less toxic metal[11] | Efficient transfer of all three organic groups from the reagent[12] |
Catalytic Cycles and Decision Workflows
Understanding the mechanistic pathways of these reactions is crucial for optimization and troubleshooting. The following diagrams illustrate the catalytic cycles for the Stille reaction and its primary green alternatives, as well as a workflow to guide the selection process.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of any synthetic protocol. Below are representative experimental procedures for Suzuki-Miyaura and Hiyama couplings.
Protocol 1: Suzuki-Miyaura Coupling
This procedure details a typical palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[9]
-
Protocol 2: Hiyama Coupling
This procedure outlines a fluoride-activated, palladium-catalyzed cross-coupling of an aryl halide with an organosilane.[13]
-
Materials:
-
Aryl halide (1.0 mmol)
-
Organotrimethoxysilane (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Ligand (e.g., XPhos, 0.06 mmol, 6 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mmol)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium(II) acetate, and ligand.
-
Add the anhydrous solvent, followed by the organotrimethoxysilane.
-
Slowly add the TBAF solution to the stirring mixture at room temperature.
-
Seal the flask and heat the reaction mixture at 60-80 °C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Rise of Novel Catalytic Systems
Beyond the well-established alternatives, research into novel catalytic systems continues to push the boundaries of green chemistry.
-
Bismuth-Mediated Couplings: Bismuth is an attractive alternative to precious transition metals as it is significantly cheaper, less toxic, and more abundant.[11] Recent breakthroughs have demonstrated that bismuth compounds can mimic the behavior of transition metals, forging C-N and C-C bonds through unique radical-based pathways, often initiated by light (photocatalysis).[11][20] These methods are still emerging but hold considerable promise for developing highly sustainable synthetic routes.
-
Indium-Mediated Couplings: Organoindium reagents have demonstrated remarkable utility in palladium-catalyzed cross-coupling reactions.[12][21] A key advantage is the ability of triorganoindium compounds to transfer all three of their organic groups to the electrophile, maximizing atom economy.[12] These reactions exhibit high chemoselectivity and tolerance for a wide array of functional groups, making them a powerful tool in complex molecule synthesis.
-
Metal-Free Couplings: The ultimate goal for sustainable synthesis is the elimination of metal catalysts altogether.[22] Research in this area is rapidly advancing, with strategies involving photocatalysis, electrochemical activation, or base-promoted homolytic aromatic substitution (HAS) showing promise.[23][24] While often requiring specific substrate classes, these methods represent a paradigm shift towards truly green cross-coupling chemistry.
Conclusion
While the Stille reaction has been a workhorse in organic synthesis, its reliance on toxic organotin reagents is incompatible with the principles of modern, sustainable chemistry. A host of powerful and greener alternatives are now available, with the Suzuki-Miyaura coupling often serving as the first choice due to the low toxicity of boron reagents and the ease of byproduct removal.[9] For substrates incompatible with basic conditions or where organoboron reagents are unstable, the Hiyama coupling provides a robust, silicon-based alternative.
Emerging technologies utilizing earth-abundant and non-toxic metals like bismuth and indium, alongside the development of metal-free protocols, are paving the way for a future where complex molecular architectures can be assembled with minimal environmental impact. The choice of which coupling reaction to employ will always depend on the specific synthetic challenge, but by prioritizing these greener alternatives, the scientific community can continue to build a safer and more sustainable chemical enterprise.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Silacyclization through palladium-catalyzed intermolecular silicon-based C(sp2)–C(sp3) cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nature Chemistry Paper [kofo.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Technology - Reusable silicon-based cross-coupling agents for the production of natural products, pharmaceuticals, and other organic materials [upenn.technologypublisher.com]
- 15. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents [organic-chemistry.org]
- 16. Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transition metal-catalyzed cross-coupling reactions using organoindium reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. preprints.org [preprints.org]
- 23. Rethinking coupling methods for more sustainable organic synthesis | EurekAlert! [eurekalert.org]
- 24. sioc.cas.cn [sioc.cas.cn]
A Comparative Guide to the Spectroscopic Validation of 4-Substituted Imidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic methodologies for 4-substituted imidazoles, a crucial scaffold in medicinal chemistry. We present supporting experimental data for the spectroscopic validation of a representative compound, 2,4,5-triphenyl-1H-imidazole, synthesized via conventional heating, microwave irradiation, and ultrasound-assisted methods. Detailed experimental protocols and visual representations of the synthetic workflow and a relevant biological signaling pathway are included to aid in methodological selection and implementation.
Comparison of Synthetic Methods for 2,4,5-Triphenyl-1H-imidazole
The synthesis of 2,4,5-triphenyl-1H-imidazole is a well-established benchmark for comparing different synthetic protocols. The classical Debus-Radziszewski reaction provides a historical context, while modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reaction time and energy efficiency.[1][2]
| Synthetic Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating (Debus-Radziszewski) | Glacial Acetic Acid | 3-4 hours | ~90% | [3][4] |
| Microwave Irradiation | Glacial Acetic Acid (solvent-free) | 1-3 minutes | ~95% | [1] |
| Ultrasound-Assisted Synthesis | Ionic Liquid | 35-60 minutes | 73-98% | [2] |
Spectroscopic Validation of 2,4,5-Triphenyl-1H-imidazole
Consistent and accurate spectroscopic validation is paramount to confirm the successful synthesis and purity of the target compound. Below is a summary of the expected spectral data for 2,4,5-triphenyl-1H-imidazole.
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| ¹H NMR (DMSO-d₆, 300-400 MHz) | δ 12.51-12.70 (s, 1H, NH), 8.1-7.1 (m, 15H, Ar-H) | [3][5] |
| ¹³C NMR (DMSO-d₆, 75-101 MHz) | δ 145.5-146.0, 137.1-137.8, 135.0-135.5, 130.8-131.5, 128.2-129.7, 127.0-127.8, 125.1-126.6 | [3][5][6] |
| FT-IR (KBr, cm⁻¹) | 3434-3450 (N-H stretch), 3037-3080 (Ar C-H stretch), 1589-1638 (C=N stretch), 1483-1510 (C=C aromatic stretch) | [3][6][7] |
| Mass Spectrometry (MS) | m/z 296 (M⁺), 297 (M+H)⁺ | [8][9] |
Experimental Protocols
Synthesis of 2,4,5-Triphenyl-1H-imidazole (Conventional Heating)
-
In a round-bottom flask, combine benzil (1.0 g), benzaldehyde (0.5 mL), and ammonium acetate (2.0 g).[4]
-
Add glacial acetic acid (5 mL) to the mixture.[4]
-
Heat the mixture at 100°C for 3-4 hours.[4]
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution with ammonium hydroxide.[4]
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy : Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectra on a 300 or 400 MHz NMR spectrometer.
-
FT-IR Spectroscopy : Prepare a KBr pellet containing a small amount of the purified product. Record the spectrum using an FT-IR spectrometer.
-
Mass Spectrometry : Analyze a sample of the purified product using an appropriate mass spectrometry technique (e.g., ESI or EI) to determine the molecular weight.
Visualizing Key Processes
To further elucidate the practical and theoretical aspects of this work, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a relevant biological pathway.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sctunisie.org [sctunisie.org]
- 4. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 5. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,5-Triphenylimidazole | C21H16N2 | CID 10232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Purity Analysis of 4-(tributylstannyl)-1-tritylimidazole: A Comparative Guide to HPLC and NMR Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organometallic compounds such as 4-(tributylstannyl)-1-tritylimidazole, rigorous purity assessment is paramount to ensure the reliability and reproducibility of subsequent research and development activities. This guide provides a comparative analysis of two primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.
Introduction to this compound
This compound is an organotin reagent with the chemical formula C34H44N2Sn and a molar mass of 599.44 g/mol .[1] Its structure incorporates a tributyltin moiety attached to an imidazole ring, which is further substituted with a bulky trityl group. This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions where the tributylstannyl group can be transferred. Given its application in the synthesis of potentially bioactive molecules, ensuring its purity is of critical importance.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying the components of a mixture. For organotin compounds, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) offers high sensitivity and specificity.[2][3] A reversed-phase HPLC method is generally suitable for the analysis of this compound.
Experimental Protocol: HPLC
A plausible HPLC method for the analysis of this compound is detailed below. This protocol is based on established methods for the separation of organotin compounds.[2][4]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, coupled with an ICP-MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, deionized water, and a small percentage of acetic acid can be effective. The addition of a chelating agent like tropolone may improve peak shape and resolution.[4][5]
-
Solvent A: 90:10 water/acetonitrile with 0.1% acetic acid.
-
Solvent B: 10:90 water/acetonitrile with 0.1% acetic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: ICP-MS monitoring for tin isotopes (e.g., m/z 118, 120).
Data Presentation: HPLC
The purity of the sample can be determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 8.5 | 98.5 | 98.5 |
| Impurity 1 (e.g., Tetrabutyltin) | 10.2 | 0.8 | |
| Impurity 2 (e.g., 1-tritylimidazole) | 4.1 | 0.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic and organometallic compounds. For this compound, 1H, 13C, and 119Sn NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities.
Experimental Protocol: NMR
The following is a general protocol for the NMR analysis of this compound.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
1H NMR: Standard proton NMR experiment.
-
13C NMR: Proton-decoupled carbon NMR experiment.
-
119Sn NMR: Proton-decoupled tin NMR experiment.
-
Data Presentation: NMR
The purity of the sample can be estimated by comparing the integration of the signals corresponding to the main compound with those of any observed impurities.
Expected 1H NMR Chemical Shifts (in CDCl3):
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Trityl-H (aromatic) | 7.10 - 7.40 | m | 15H |
| Imidazole-H | 6.80 - 7.00 | m | 2H |
| Tributyl-H (α-CH2) | 1.05 - 1.20 | t | 6H |
| Tributyl-H (other CH2) | 1.25 - 1.60 | m | 12H |
| Tributyl-H (CH3) | 0.85 - 0.95 | t | 9H |
Expected 13C NMR Chemical Shifts (in CDCl3):
| Carbon Assignment | Chemical Shift (ppm) |
| Trityl-C (aromatic) | 125 - 145 |
| Imidazole-C | 115 - 140 |
| Trityl-C (quaternary) | ~75 |
| Tributyl-C (α-CH2) | ~10 |
| Tributyl-C (other CH2) | 27 - 29 |
| Tributyl-C (CH3) | ~14 |
Expected 119Sn NMR Chemical Shift (in CDCl3):
| Nucleus | Chemical Shift (ppm) |
| 119Sn | -50 to -70 |
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Sensitivity | Very high, especially with ICP-MS detection, capable of detecting trace impurities. | Lower sensitivity compared to HPLC-ICP-MS. |
| Quantification | Provides accurate quantitative data based on peak areas. | Quantitative analysis is possible through integration but can be less precise for minor components. |
| Structural Information | Provides limited structural information (retention time). | Provides detailed structural information, enabling the identification of unknown impurities. |
| Throughput | Relatively high throughput, with typical run times of 15-30 minutes per sample. | Lower throughput, as each experiment (1H, 13C, 119Sn) requires separate acquisition time. |
| Destructive | The sample is consumed during analysis. | Non-destructive, the sample can be recovered after analysis. |
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
Both HPLC and NMR are essential techniques for the comprehensive purity analysis of this compound. HPLC, particularly when coupled with ICP-MS, excels in providing highly sensitive and accurate quantitative purity assessment. NMR, on the other hand, is unparalleled in its ability to provide detailed structural information, which is crucial for the identification of any impurities. For routine quality control, a validated HPLC method may be sufficient. However, for the initial characterization of a new batch or for troubleshooting purposes, a combination of both HPLC and a full suite of NMR experiments is highly recommended to ensure the highest confidence in the material's quality.
References
Safety Operating Guide
Safe Disposal of 4-(Tributylstannyl)-1-tritylimidazole: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of 4-(Tributylstannyl)-1-tritylimidazole, an organotin compound, is paramount to ensuring laboratory safety and environmental protection. Organotin compounds, particularly tributyltin (TBT) derivatives, are known for their high toxicity and potential for environmental persistence.[1][2] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with extreme care in a well-ventilated area, preferably within a chemical fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[4][5]
Key Hazards Associated with Organotin and Imidazole Compounds:
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3][5] Effects may be delayed.[3] |
| Eye Damage/Irritation | Causes serious eye damage.[4][5] |
| Environmental Hazard | Highly toxic to aquatic life with long-lasting effects.[1] |
| Carcinogenicity | Some imidazole derivatives are suspected of causing cancer.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including residual amounts of the chemical, contaminated labware (e.g., pipette tips, vials), and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]
-
The container should be made of a material compatible with the chemical and clearly marked with "Hazardous Waste: Organotin Compound" and other required hazard symbols.[7]
2. Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated promptly. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) followed by washing with soap and water is recommended.
-
The solvent rinsate from the triple rinse must be collected and treated as hazardous waste.[8]
-
Work surfaces should be wiped down with a suitable solvent and then cleaned with a detergent solution. The cleaning materials (e.g., wipes) must also be disposed of as hazardous waste.
3. Disposal of Unused or Expired Chemical:
-
Do not attempt to dispose of pure or concentrated this compound down the drain or in regular trash.[6]
-
The chemical must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
4. Management of Liquid Waste:
-
Aqueous waste streams containing this compound should not be discharged into the sanitary sewer.
-
For larger volumes of contaminated water, an adsorption-flocculation process using activated carbon and clay-based adsorbents can be effective in removing organotin compounds.[9] However, this should only be performed by trained personnel with the proper equipment. The resulting solid waste must still be disposed of as hazardous material.
5. Final Disposal:
-
The sealed hazardous waste containers should be stored in a designated, secure area until they are collected by the hazardous waste disposal service.
-
The ultimate disposal method will be determined by the disposal facility but may include high-temperature incineration or secure chemical landfilling.[8][9]
Experimental Protocol: Decontamination of a Contaminated Work Surface
This protocol provides a detailed methodology for cleaning a laboratory benchtop contaminated with a small spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Absorbent pads or paper towels.
-
Two spray bottles: one containing acetone, one containing a laboratory detergent solution.
-
A sealed, labeled hazardous waste bag.
Procedure:
-
Don PPE: Ensure all necessary PPE is worn correctly.
-
Contain the Spill: If the spill is liquid, contain it with absorbent pads.
-
Initial Cleaning: Carefully wipe the contaminated area with absorbent pads, moving from the outside of the spill inward. Place all used pads directly into the hazardous waste bag.
-
Solvent Rinse: Spray the affected area with acetone. Wipe the area with fresh paper towels. Repeat this step twice more to perform a triple rinse. Place all used towels in the hazardous waste bag.
-
Detergent Wash: Spray the area with the laboratory detergent solution and wipe with clean paper towels.
-
Final Rinse: Lightly spray the area with deionized water and wipe dry with clean paper towels.
-
Waste Disposal: Seal the hazardous waste bag and place it in the designated hazardous waste container for organotin compounds.
-
Remove PPE: Remove gloves and other PPE, disposing of disposable items in the hazardous waste container. Wash hands thoroughly with soap and water.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. epa.nsw.gov.au [epa.nsw.gov.au]
- 8. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-(Tributylstannyl)-1-tritylimidazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-(Tributylstannyl)-1-tritylimidazole, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. This chemical is for research and development use only and should be handled by, or under the direct supervision of, a technically qualified individual.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hand Protection | Chemically resistant gloves. | Glove material and thickness must be selected based on the specific conditions of use and compatibility with organotin compounds. Wash hands thoroughly after handling.[1] |
| Skin and Body Protection | Laboratory coat and close-toed footwear (minimum). | Protective clothing must be selected based on the hazards present, the physical environment, and the duration of exposure.[1] |
| Respiratory Protection | Use only with adequate ventilation. A respirator may be required if engineering controls are insufficient. | Respirators are not a substitute for effective engineering controls like fume hoods.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a typical laboratory procedure.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated work area in a well-ventilated laboratory fume hood.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Carefully weigh the required amount of the compound in the fume hood.
-
Transfer the compound to the reaction vessel using appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.
-
Conduct the experiment within the fume hood.
-
-
Post-Reaction:
-
After the reaction is complete, quench any unreacted organotin compounds. A common method for quenching Stille reactions is the use of a 1M sodium fluoride (NaF) solution, which precipitates the tin as a solid that can be filtered off.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Decontaminate all glassware that has come into contact with the organotin compound. Soaking glassware in bleach overnight is a recommended practice for oxidizing residual organotins.[2]
-
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, reaction residues, contaminated solvents, and disposable PPE, must be collected in designated, sealed, and clearly labeled containers.
-
Containers for organotin waste should be made of metal or plastic and kept sealed to prevent atmospheric emissions.[3] Mark containers with "Organotin Wastes" in prominent lettering.[3]
Disposal Method:
-
Waste contaminated with organotins must be disposed of in a manner that is not hazardous to employees and the environment.[4]
-
The disposal method must conform with all applicable local, state, and federal regulations.[4]
-
Typically, organotin waste is disposed of in a controlled landfill in sealed containers.[3] Engage a licensed hazardous waste disposal contractor for final disposal.
Decontamination of Glassware:
-
Glassware that has been in contact with organotin compounds should be decontaminated before routine washing.
-
A recommended procedure is to soak the glassware in a bleach solution or a 20% nitric acid bath overnight.[2] This helps to oxidize the organotin residues, making them less harmful.
-
The decontamination solution (e.g., bleach) should be collected and disposed of as hazardous waste.[2] After decontamination, the glassware can be washed using standard laboratory procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
